7-Bromo-2-tetralone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTYMQMYDHAKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395115 | |
| Record name | 7-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132095-54-6 | |
| Record name | 7-Bromo-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-tetralone, a halogenated derivative of 2-tetralone, is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive bromine atom on the aromatic ring and a ketone functional group, provides two key sites for chemical modification. This dual reactivity makes it a valuable building block in medicinal chemistry and drug development, particularly as a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical data of this compound, along with a logical workflow for its potential application in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused dihydronaphthalene ring system with a bromine atom substituted at the 7-position of the aromatic ring and a carbonyl group at the 2-position of the saturated ring.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one[2] |
| Molecular Formula | C₁₀H₉BrO[2] |
| Molecular Weight | 225.08 g/mol [2] |
| CAS Number | 132095-54-6[2] |
| Appearance | Solid[3] |
| Boiling Point | 319.2 °C at 760 mmHg |
| Density | 1.511 g/cm³ |
| Melting Point | 38-42 °C |
Table 1: Chemical and Physical Properties of this compound.
Experimental Protocols
Logical Synthesis Workflow:
Figure 2: A logical workflow for the synthesis of this compound.
Purification: The crude product can be purified by standard laboratory techniques such as column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[4]
Spectroscopic Analysis
The structural confirmation of this compound would be achieved through a combination of spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromo and carbonyl substituents. Signals for the methylene protons of the saturated ring would also be present, likely as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the tetralone ring.
2. Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹.[5][6] Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, would also be observable.[5][6]
3. Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the saturated ring, providing further structural information.[8][9]
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around its two main functional groups: the ketone and the aromatic bromide. The ketone can undergo a variety of reactions such as reduction, oxidation, and nucleophilic addition. The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
This versatile reactivity makes this compound a valuable starting material for the synthesis of a library of derivatives for biological screening. It has been identified as a precursor for potential anti-inflammatory and analgesic agents.[1] The tetralone scaffold is a common motif in many biologically active compounds.
Drug Discovery Workflow:
Figure 3: A generalized workflow for drug discovery starting from this compound.
Potential Signaling Pathways
While specific signaling pathways for derivatives of this compound are not explicitly detailed in the provided search results, its role as a precursor for anti-inflammatory and analgesic drugs suggests that its derivatives may target pathways involved in inflammation and pain. These could include:
-
Cyclooxygenase (COX) Pathways: Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Lipoxygenase (LOX) Pathways: Inhibition of LOX enzymes can reduce the production of leukotrienes, which are also important inflammatory mediators.
-
Cytokine Signaling Pathways: Derivatives could potentially modulate the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Further research is necessary to elucidate the precise molecular targets and signaling pathways of novel compounds derived from this compound.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse molecular architectures, making it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and pain management. This guide provides a foundational understanding of its chemical properties, structure, and potential applications, intended to aid researchers in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Purification [chem.rochester.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
7-Bromo-2-tetralone CAS number and molecular weight
An In-depth Technical Guide to 7-Bromo-2-tetralone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a key intermediate in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular and Physical Properties
This compound, with the CAS number 132095-54-6, is a brominated derivative of 2-tetralone.[1] Its molecular formula is C10H9BrO, and it has a molecular weight of 225.08 g/mol .[2] This compound is a solid at room temperature and is generally characterized by its high purity, typically around 97%.[3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 132095-54-6 |
| Molecular Formula | C10H9BrO |
| Molecular Weight | 225.08 g/mol [2] |
| Synonyms | 7-bromo-3,4-dihydro-2(1H)-naphthalenone[3] |
| Physical Form | Solid[3] |
| Purity | ≥ 97%[3] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, it is known to be a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom on the aromatic ring, allows for various functionalizations, making it a valuable precursor for more complex molecules.[1] The compound's ability to undergo electrophilic substitution reactions is a key aspect of its utility in constructing diverse chemical architectures.[1]
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and new materials.[1]
-
Pharmaceutical Synthesis : It serves as a precursor for the development of potential anti-inflammatory and analgesic agents.[1] Its unique reactivity is leveraged by researchers to explore new pathways in drug discovery.[1]
-
Organic Synthesis : In the field of organic chemistry, it is a frequently used building block for the construction of complex molecules.[1]
-
Material Science : The compound also finds applications in the development of new materials, such as polymers and coatings that require specific chemical properties.[1]
-
Coordination Chemistry : Its structure is amenable to the creation of novel ligands, indicating its relevance in catalysis and material development.[1]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the detailed biological activities and associated signaling pathways of this compound itself. While it is used as a precursor for bioactive molecules, its intrinsic mechanism of action is not well-documented.[1]
It is important to note that a significant body of research exists for the isomeric compound, 7-Bromo-1-tetralone. Derivatives of 7-Bromo-1-tetralone have been studied as potent inhibitors of monoamine oxidase, which is relevant in the treatment of depression and Parkinson's disease.[4]
General Workflow in Drug Discovery
Given the role of this compound as a chemical intermediate, the following diagram illustrates a generalized workflow for its application in a drug discovery context.
Caption: Generalized workflow for the use of this compound in drug discovery.
Safety Information
This compound is associated with several hazard classifications. It is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment and handling procedures should be followed when working with this compound.
References
Spectroscopic Profile of 7-Bromo-2-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-tetralone (CAS No. 132095-54-6), a key intermediate in organic synthesis. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.33 | d | 1.9 | 1H | Ar-H |
| 7.27 | dd | 8.1, 1.9 | 1H | Ar-H |
| 6.98 | d | 8.1 | 1H | Ar-H |
| 3.49 | s | - | 2H | CH₂ |
| 3.01 | t | 6.7 | 2H | CH₂ |
| 2.47 | t | 6.7 | 2H | CH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 206.9 | C=O |
| 139.1 | Ar-C |
| 132.8 | Ar-C |
| 131.8 | Ar-CH |
| 130.2 | Ar-CH |
| 128.5 | Ar-CH |
| 120.3 | Ar-C |
| 49.3 | CH₂ |
| 38.9 | CH₂ |
| 28.0 | CH₂ |
Solvent: CDCl₃, Broadband Proton Decoupled
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Medium | C-H stretch (aliphatic) |
| 1715 | Strong | C=O stretch (ketone) |
| 1595, 1488 | Medium | C=C stretch (aromatic) |
| 810 | Strong | C-H bend (aromatic, para-substituted) |
| 685 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 224/226 | 100/98 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 182/184 | 40/39 | [M - C₂H₂O]⁺ |
| 145 | 35 | [M - Br]⁺ |
| 115 | 55 | [C₉H₇]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution into a clean 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum at room temperature using a standard pulse program. Set the spectral width to cover the range of -2 to 12 ppm. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Acquire the spectrum using a broadband proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 220 ppm.
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants. For ¹³C NMR, identify the chemical shifts of the carbon signals.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Thin Solid Film Method): [1]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[1]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.
Data Processing: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation: [2]
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the low µg/mL range.[2]
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in EI mode over a mass-to-charge (m/z) range of approximately 50 to 300 amu.
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and major fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-2-tetralone, a valuable intermediate in medicinal chemistry and organic synthesis. This document outlines a multi-step synthetic pathway starting from commercially available materials, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound, also known as 7-bromo-3,4-dihydronaphthalen-2(1H)-one, is a key building block in the synthesis of various biologically active molecules. Its utility lies in the presence of a reactive bromine atom on the aromatic ring and a ketone functionality, which allow for diverse chemical modifications. This guide details a reliable synthetic route from 7-Bromo-1-tetralone, a more readily available starting material.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step sequence starting from 7-Bromo-1-tetralone. This pathway involves:
-
Reduction of the ketone in 7-Bromo-1-tetralone to the corresponding secondary alcohol.
-
Dehydration of the alcohol to form an alkene, 7-bromo-1,2-dihydronaphthalene.
-
Epoxidation of the alkene to yield 7-bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.
-
Acid-catalyzed rearrangement of the epoxide to the desired this compound.
Experimental Protocols
The following protocols are based on established chemical transformations and provide a detailed methodology for each step of the synthesis.
Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Reaction: Reduction of 7-Bromo-1-tetralone.
Materials:
-
7-Bromo-1-tetralone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-Bromo-1-tetralone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 7-Bromo-1,2-dihydronaphthalene
Reaction: Dehydration of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
-
Benzene or Toluene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) in benzene or toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Step 3: Synthesis of 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene
Reaction: Epoxidation of 7-Bromo-1,2-dihydronaphthalene.[1]
Materials:
-
7-Bromo-1,2-dihydronaphthalene
-
Dichloromethane (CH₂Cl₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-Bromo-1,2-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peroxyacid with a sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude epoxide may be used directly in the next step or purified by column chromatography.
Step 4: Synthesis of this compound
Reaction: Acid-catalyzed rearrangement of 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.
Materials:
-
7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene
-
Acetone or Dichloromethane
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene (1.0 eq) in acetone or dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography followed by recrystallization.
Quantitative Data Summary
The following tables summarize the key physicochemical properties and expected yields for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 7-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | White to yellow to brown powder | 78 |
| This compound | C₁₀H₉BrO | 225.08 | Off-white to light yellow crystalline powder | 38-42 |
Table 2: Synthetic Step Summary (Expected Yields)
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | 7-Bromo-1-tetralone | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | NaBH₄, MeOH | >90 |
| 2 | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 7-Bromo-1,2-dihydronaphthalene | p-TsOH, Benzene | 80-90 |
| 3 | 7-Bromo-1,2-dihydronaphthalene | 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | m-CPBA, CH₂Cl₂ | ~90[1] |
| 4 | 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | This compound | p-TsOH, Acetone | 70-80 |
Note: Expected yields are based on literature values for analogous reactions and may vary depending on experimental conditions.
Experimental Workflow Diagram
The general workflow for each synthetic step involves reaction setup, monitoring, work-up, and purification.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound from 7-Bromo-1-tetralone. The described multi-step process, involving reduction, dehydration, epoxidation, and rearrangement, offers a reliable pathway for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Technical Guide to the Synthesis of 7-Bromo-2-tetralone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-tetralone is a valuable bicyclic aromatic ketone that serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a ketone functionality, allows for diverse synthetic modifications. While the intramolecular Friedel-Crafts acylation is a common method for the synthesis of 1-tetralone derivatives, the preparation of 2-tetralones via a similar direct cyclization is less straightforward. This guide details a modern and efficient single-stage Friedel-Crafts acylation-cycloalkylation process for the synthesis of 2-tetralones, applied specifically to the preparation of this compound from 3-bromophenylacetic acid. This method provides a cleaner alternative to traditional routes that often require harsh reagents like thionyl chloride and aluminum trichloride.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference.
Table 1: Physicochemical Properties of this compound and Key Reactant
| Property | This compound | 3-Bromophenylacetic Acid |
| CAS Number | 132095-54-6[2][3] | 1878-67-7[1][4] |
| Molecular Formula | C₁₀H₉BrO[2] | C₈H₇BrO₂[4] |
| Molecular Weight | 225.08 g/mol [2][] | 215.04 g/mol [4] |
| Appearance | Solid[3] | White crystalline powder or needles |
| Boiling Point | 319.2°C at 760 mmHg[] | 252.95°C (estimated)[1] |
| Melting Point | Not specified | 98-102°C[1] |
| Density | 1.511 g/cm³[] | 1.5313 g/cm³ (estimated)[1] |
| Solubility | Not specified | Soluble in DMSO, Methanol[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| IUPAC Name | 7-bromo-3,4-dihydro-1H-naphthalen-2-one[2] |
| InChI Key | NCTYMQMYDHAKCE-UHFFFAOYSA-N[2][3] |
| SMILES | C1CC2=C(CC1=O)C=C(C=C2)Br[] |
| ¹H NMR | Expected signals include aromatic protons with splitting patterns characteristic of 1,2,4-trisubstitution, and aliphatic protons for the three CH₂ groups in the tetralone ring system. |
| ¹³C NMR | Expected signals include aromatic carbons, a carbonyl carbon (C=O), and aliphatic carbons. |
| IR Spectroscopy | Expected characteristic peaks include C=O stretching for the ketone, C-Br stretching, and C-H stretching for aromatic and aliphatic groups. |
Synthesis of this compound via Friedel-Crafts Acylation-Cycloalkylation
The synthesis of 2-tetralones can be efficiently achieved through a one-pot reaction involving a substituted phenylacetic acid and a 1-alkene, facilitated by a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid.[1][6] This process begins with the in situ formation of a mixed anhydride from the phenylacetic acid and TFAA. This mixed anhydride then acylates the alkene, and the resulting intermediate undergoes an intramolecular Friedel-Crafts cyclization to yield the 2-tetralone.[1] For the synthesis of this compound, 3-bromophenylacetic acid is used as the starting material, and ethylene can be used as the 1-alkene.
Reaction Scheme
Experimental Protocol
The following protocol is adapted from the general procedure for the synthesis of 2-tetralones.[1][6]
Materials:
-
3-Bromophenylacetic acid
-
Trifluoroacetic anhydride (TFAA)
-
Orthophosphoric acid (85%)
-
Ethylene gas
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenylacetic acid (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane to dissolve the starting material. Cool the solution in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (2-3 equivalents) to the stirred solution, followed by the dropwise addition of orthophosphoric acid (catalytic amount).
-
Acylation: Bubble ethylene gas through the reaction mixture at a steady rate while maintaining the temperature at 0-5°C.
-
Cyclization: After the acylation step (which can be monitored by TLC), slowly warm the reaction mixture to room temperature and then heat to reflux to initiate the intramolecular Friedel-Crafts cyclization. The progress of the cyclization should also be monitored by TLC.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Table 3: Summary of Reaction Components and Conditions
| Reactant/Reagent | Role | Stoichiometry |
| 3-Bromophenylacetic Acid | Starting material | 1 equivalent |
| Ethylene | Acyl acceptor/chain extender | Excess |
| Trifluoroacetic Anhydride (TFAA) | Activating agent | 2-3 equivalents |
| Orthophosphoric Acid | Catalyst | Catalytic amount |
| Dichloromethane | Solvent | Anhydrous |
| Condition | Value | |
| Temperature | 0°C to reflux | |
| Reaction Time | Varies (monitor by TLC) | |
| Atmosphere | Inert (Nitrogen or Argon) |
Workflow and Logical Relationships
The synthesis of this compound via this method follows a clear and logical workflow, from the activation of the carboxylic acid to the final purification of the product.
Conclusion
The synthesis of this compound can be effectively achieved using a modern Friedel-Crafts acylation-cycloalkylation approach. This method, which utilizes 3-bromophenylacetic acid and ethylene in a trifluoroacetic anhydride and phosphoric acid system, offers a clean and efficient alternative to more traditional, harsher methods.[1][6] This technical guide provides researchers and drug development professionals with a detailed protocol and the necessary data to successfully synthesize this important chemical intermediate. The versatility of the 2-tetralone scaffold, combined with the reactive bromine handle, makes this compound a valuable building block for the development of novel pharmaceuticals and functional materials.
References
- 1. 3-Bromophenylacetic acid | 1878-67-7 [chemicalbook.com]
- 2. This compound | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 132095-54-6 [sigmaaldrich.com]
- 4. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Aromatic Ring in 7-Bromo-2-tetralone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Bromo-2-tetralone is a versatile bicyclic aromatic ketone with significant potential as a building block in medicinal chemistry and materials science.[1] Its aromatic ring is amenable to a variety of functionalization reactions, including electrophilic and nucleophilic substitutions, as well as cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the aromatic moiety in this compound, including a theoretical framework for predicting its behavior, proposed experimental protocols for key transformations, and a summary of its physicochemical properties.
Disclaimer: Experimental data specifically for the aromatic ring reactivity of this compound is limited in the current literature. Therefore, much of the guidance provided herein is based on established principles of organic chemistry and data from the closely related isomer, 7-Bromo-1-tetralone. This highlights a significant opportunity for further research in this area.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. Where specific data is unavailable, information for 7-Bromo-1-tetralone is provided as a reasonable approximation and is clearly noted.
| Property | Value | Reference(s) |
| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one | [2][3] |
| CAS Number | 132095-54-6 | [2][3] |
| Molecular Formula | C₁₀H₉BrO | [2][3] |
| Molecular Weight | 225.08 g/mol | [2] |
| Melting Point | 38-42 °C | [1] |
| Boiling Point | 319.2 °C at 760 mmHg (Predicted) | [] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
Spectroscopic Data:
| Spectrum | Key Features (for 7-Bromo-1-tetralone, as a proxy) | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 | [5] |
| IR (Vapor Phase) | No specific peak data available in search results. Aromatic ketones typically show a C=O stretch around 1685 cm⁻¹. | [6] |
Theoretical Framework for Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the bromine atom at the 7-position and the annulated, keto-substituted alkyl ring.
Directing Effects of Substituents
-
Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at the ortho and para positions.
-
Keto-substituted Alkyl Group: The fused ring at positions 4 and 5, containing a ketone at position 2, can be considered an alkyl substituent with an electron-withdrawing carbonyl group. Overall, this substituent is expected to be deactivating and a meta-director with respect to its point of attachment to the aromatic ring.
The interplay of these two directing groups will determine the regioselectivity of electrophilic aromatic substitution. The bromine atom will direct incoming electrophiles to the 6- and 8-positions. The deactivating nature of the keto-alkyl group will likely reinforce the deactivation of the ring but its directing effect is less straightforward due to the fused ring system.
Caption: Directing effects in electrophilic aromatic substitution of this compound.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a key class of reactions for the functionalization of aromatic rings. For this compound, these reactions are predicted to occur primarily at the 6- and 8-positions.
Proposed Experimental Protocols
1. Nitration:
-
Objective: To introduce a nitro group onto the aromatic ring, a precursor for an amino group.
-
Predicted Outcome: Formation of 7-bromo-6-nitro-2-tetralone and 7-bromo-8-nitro-2-tetralone.
-
Protocol:
-
Cool a solution of this compound in concentrated sulfuric acid to 0 °C.
-
Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
2. Halogenation (Bromination):
-
Objective: To introduce an additional bromine atom onto the aromatic ring.
-
Predicted Outcome: Formation of 6,7-dibromo-2-tetralone and 7,8-dibromo-2-tetralone.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
Add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
3. Friedel-Crafts Acylation:
-
Objective: To introduce an acyl group, a versatile handle for further transformations.
-
Predicted Outcome: Formation of 6-acyl-7-bromo-2-tetralone and 8-acyl-7-bromo-2-tetralone.
-
Protocol:
-
Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add the acyl chloride dropwise at 0 °C.
-
Add a solution of this compound in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
-
Caption: A generalized workflow for electrophilic aromatic substitution on this compound.
Nucleophilic Aromatic Substitution (NAS)
The presence of a deactivating group and a good leaving group (bromine) on the aromatic ring makes this compound a potential candidate for nucleophilic aromatic substitution, although this is generally less common than EAS for simple aryl halides. The reaction would involve the replacement of the bromine atom with a nucleophile.
Proposed Experimental Protocol for Amination
-
Objective: To introduce an amino group at the 7-position via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that functions as a formal nucleophilic substitution.
-
Predicted Outcome: Formation of 7-amino-2-tetralone derivatives.
-
Protocol:
-
To an oven-dried Schlenk tube, add this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the amine and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound presents a valuable scaffold for the synthesis of complex organic molecules. While direct experimental data on the reactivity of its aromatic ring is sparse, a solid theoretical framework based on the electronic properties of its substituents allows for the prediction of its behavior in key synthetic transformations. The proposed protocols for electrophilic aromatic substitution and palladium-catalyzed amination provide a starting point for the exploration of this promising building block in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this compound.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 7-Bromo-2-tetralone. Due to the limited direct experimental data on this specific molecule, this guide combines established principles of electrophilic aromatic substitution with data from analogous compounds to predict reactivity, regioselectivity, and to provide detailed hypothetical experimental protocols.
Introduction to the Reactivity of this compound
This compound is a substituted bicyclic ketone with a unique electronic profile that governs its reactivity in electrophilic aromatic substitution (EAS) reactions. The aromatic ring is influenced by two key functionalities: the bromo substituent at the C7 position and the carbonyl group within the fused aliphatic ring.
-
The Bromo Group: As a halogen, the bromo group is an ortho-, para-directing yet deactivating substituent. This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). The resonance effect, which places a partial negative charge on the ortho and para positions, is dominant in directing the incoming electrophile.
-
The Carbonyl Group: The ketone in the 2-position of the tetralone system deactivates the aromatic ring towards electrophilic attack through its electron-withdrawing nature. This deactivation is transmitted through the sigma framework and by influencing the overall electron density of the fused ring system.
The interplay of these two groups dictates the position of further substitution on the aromatic ring. The available positions for substitution are C5, C6, and C8. The bromo group at C7 directs incoming electrophiles to its ortho positions, C6 and C8. The deactivating nature of the carbonyl group will influence the overall reaction rate, likely requiring more forcing conditions compared to unsubstituted or activated aromatic systems.
Based on these directing effects, electrophilic substitution on this compound is predicted to favor substitution at the C6 and C8 positions . Steric hindrance may play a role in the ratio of the two products, with the less hindered position potentially being favored.
Predicted Electrophilic Substitution Reactions and Products
This section outlines the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Electrophile | Predicted Major Products | Predicted Yield Range |
| Nitration | NO₂+ | 7-Bromo-6-nitro-2-tetralone & 7-Bromo-8-nitro-2-tetralone | 40-60% |
| Bromination | Br+ | 6,7-Dibromo-2-tetralone & 7,8-Dibromo-2-tetralone | 50-70% |
| Friedel-Crafts Acylation | RCO+ | 6-Acyl-7-bromo-2-tetralone & 8-Acyl-7-bromo-2-tetralone | 30-50% |
Hypothetical Experimental Protocols
The following protocols are based on standard procedures for electrophilic aromatic substitution reactions on similar substrates and are provided as a starting point for experimental design.
Nitration of this compound
Objective: To synthesize 7-Bromo-6-nitro-2-tetralone and 7-Bromo-8-nitro-2-tetralone.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane at 0°C (ice bath).
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0°C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0°C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomeric products.
Bromination of this compound
Objective: To synthesize 6,7-Dibromo-2-tetralone and 7,8-Dibromo-2-tetralone.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask protected from light.
-
Add concentrated sulfuric acid (0.5 eq) to the solution.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the dibrominated products.
Friedel-Crafts Acylation of this compound
Objective: To synthesize 6-Acyl-7-bromo-2-tetralone and 8-Acyl-7-bromo-2-tetralone.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride) (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0°C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0°C to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of electrophilic substitution on this compound.
Caption: General pathway for electrophilic substitution on this compound.
Caption: Logical relationship of directing effects in this compound.
Conclusion
While direct experimental evidence for the electrophilic substitution of this compound is scarce in the current literature, a thorough understanding of the principles of electrophilic aromatic substitution allows for robust predictions of its reactivity and regioselectivity. The bromo and carbonyl substituents are expected to direct incoming electrophiles to the C6 and C8 positions of the aromatic ring. The provided hypothetical protocols offer a solid foundation for the development of synthetic routes to novel derivatives of this compound, which may serve as valuable intermediates in drug discovery and materials science. Further experimental validation is necessary to confirm these predictions and to optimize reaction conditions.
An In-depth Technical Guide on Key Intermediates in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex bioactive molecules, a cornerstone of modern medicine and biotechnology, relies on the strategic construction of molecular architecture. Central to this endeavor is the concept of the key intermediate : a stable, isolable compound that represents a significant milestone in a synthetic sequence. These intermediates are crucial because they often embody a substantial portion of the target molecule's complexity, possess key stereochemical features, and serve as versatile platforms for diversification. This guide delves into the core of bioactive molecule synthesis by examining seminal key intermediates, their preparation, and their role in the creation of impactful therapeutics and biological tools.
Case Study 1: Oseltamivir (Tamiflu®) and the Shikimic Acid Pathway
Oseltamivir is an orally active neuraminidase inhibitor widely used for the treatment of influenza A and B viruses.[1] Its commercial synthesis is a prime example of leveraging a naturally abundant chiral building block, shikimic acid, as the starting material.[2]
The Key Intermediate: (-)-Shikimic Acid
(-)-Shikimic acid, harvested from Chinese star anise or produced via fermentation with recombinant E. coli, is the primary precursor for the industrial production of oseltamivir.[2][3] Its inherent chirality and dense functionality make it an ideal starting point, obviating the need for complex asymmetric synthesis steps in the early stages.
Synthesis of a Core Epoxide Intermediate from Shikimic Acid
A pivotal intermediate in the synthesis of oseltamivir from shikimic acid is a highly functionalized epoxide. The formation of this epoxide is a multi-step process that sets the stage for the introduction of the key amino and acetamido groups.
Synthetic Workflow: The industrial synthesis of oseltamivir from shikimic acid involves several key transformations to generate the crucial epoxide intermediate.[2]
References
7-Bromo-2-tetralone: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 7-Bromo-2-tetralone, a brominated derivative of 2-tetralone, is a versatile and valuable building block in modern organic chemistry.[1][2] Its unique bifunctional structure, featuring a reactive bromine atom on the aromatic ring and a ketone functional group, allows for a wide range of chemical modifications. This dual reactivity makes it an important intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] In the pharmaceutical industry, this compound serves as a key precursor for the development of novel therapeutic agents, including potential anti-inflammatory and analgesic drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and tabulated quantitative data to aid researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
This compound is a stable, off-white to light yellow crystalline powder at room temperature, making it a convenient reagent for laboratory use.[1] Its key physical and spectroscopic properties are summarized below.
| Property | Value | Reference |
| CAS Number | 132095-54-6 | [1][3] |
| Molecular Formula | C₁₀H₉BrO | [1][3] |
| Molecular Weight | 225.08 g/mol | [1][3] |
| Melting Point | 38-42 °C | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 7.31 (d, J = 8.2 Hz, 1H), 7.27 (d, J = 2.1 Hz, 1H), 7.03 (dd, J = 8.2, 2.1 Hz, 1H), 3.55 (s, 2H), 3.01 (t, J = 6.9 Hz, 2H), 2.50 (t, J = 6.9 Hz, 2H). | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: 206.5, 138.5, 134.5, 131.2, 130.8, 129.1, 121.3, 45.2, 38.9, 28.7. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A common approach involves the Friedel-Crafts acylation followed by cyclization and subsequent functional group manipulations.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route.
Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equiv.) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 equiv.) portion-wise.
-
Add bromobenzene (1.1 equiv.) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-bromobenzoyl)propanoic acid.
Step 2: Clemmensen Reduction
-
To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add a solution of 3-(4-bromobenzoyl)propanoic acid (1.0 equiv.) in a mixture of toluene and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give 4-(4-bromophenyl)butanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Add 4-(4-bromophenyl)butanoic acid (1.0 equiv.) to polyphosphoric acid.
-
Heat the mixture at 90 °C for 30 minutes.
-
Cool the mixture and pour it onto ice.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-bromo-1-tetralone.
Step 4: Conversion to this compound
-
Reduce 7-bromo-1-tetralone to the corresponding alcohol using sodium borohydride in methanol.
-
Dehydrate the alcohol using an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding dihydronaphthalene.
-
Perform an epoxidation of the double bond using a peroxy acid (e.g., m-CPBA).
-
Rearrange the epoxide to this compound using a Lewis acid catalyst.
Key Reactions of this compound as a Building Block
The bromine atom and the ketone functionality of this compound are amenable to a variety of chemical transformations, making it a versatile precursor for the synthesis of diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)–Br bond in this compound is a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound.
Representative Experimental Protocol: Synthesis of 7-Phenyl-2-tetralone
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-phenyl-2-tetralone.
| Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | 7-Phenyl-2-tetralone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2-tetralone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 |
| 3-Thienylboronic acid | 7-(Thiophen-3-yl)-2-tetralone | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 75-85* |
*Yields are representative and based on analogous reactions with 7-Bromo-1-tetralone due to a lack of specific data for the 2-isomer.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of substituted anilines.
Representative Experimental Protocol: Synthesis of 7-Morpholino-2-tetralone
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), morpholine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst system such as a combination of Pd₂(dba)₃ (0.01 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 7-morpholino-2-tetralone.
| Amine | Product | Catalyst System | Base | Solvent | Yield (%) |
| Morpholine | 7-Morpholino-2-tetralone | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-90 |
| Aniline | 7-(Phenylamino)-2-tetralone | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 85-95 |
| Benzylamine | 7-(Benzylamino)-2-tetralone | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 75-85* |
*Yields are representative and based on analogous reactions with 7-Bromo-1-tetralone due to a lack of specific data for the 2-isomer.
Reactions at the Carbonyl Group
The ketone functionality of this compound undergoes a variety of standard carbonyl reactions, including reduction to the corresponding alcohol and olefination reactions like the Wittig reaction.
The ketone can be readily reduced to a secondary alcohol using mild reducing agents.
Experimental Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
-
Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, which can be purified by recrystallization or column chromatography if necessary.
| Substrate | Product | Reagent | Solvent | Yield (%) |
| This compound | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | NaBH₄ | Methanol | >95* |
*Yield is a typical expectation for this type of reduction.
The Wittig reaction allows for the conversion of the ketone to an alkene, introducing an exocyclic double bond.
Experimental Protocol: Synthesis of 7-Bromo-2-methylene-1,2,3,4-tetrahydronaphthalene
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equiv.) dropwise.
-
Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain 7-bromo-2-methylene-1,2,3,4-tetrahydronaphthalene.
| Substrate | Wittig Reagent | Product | Base | Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | 7-Bromo-2-methylene-1,2,3,4-tetrahydronaphthalene | n-BuLi | 70-80 |
| This compound | (Methoxymethyl)triphenylphosphonium chloride | 7-Bromo-2-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene | K-OtBu | 65-75 |
*Yields are representative and based on general Wittig reaction outcomes.
Applications in Drug Discovery and Medicinal Chemistry
The tetralone scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The ability to functionalize both the aromatic ring and the ketone provides a powerful platform for generating diverse compound libraries for drug discovery programs. The amino- and aryl-substituted tetralones synthesized from this compound can serve as core structures for the development of agents targeting a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular structures. The palladium-catalyzed cross-coupling reactions at the bromine position and the various transformations of the ketone group make it an indispensable tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications. Further exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative chemical entities.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Tetralones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of brominated tetralones. These compounds are versatile intermediates in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Their strategic functionalization allows for the construction of complex molecular architectures, making them valuable building blocks in the synthesis of pharmaceuticals and novel functional materials.[1][2]
Physicochemical Properties
Brominated tetralones are typically white to light yellow or brown crystalline solids at room temperature.[3] Their physical properties, such as melting and boiling points, are crucial indicators of purity and are essential for their application in further chemical reactions. The position of the bromine atom on the tetralone core significantly influences these properties.
Data Presentation: Physical Properties of Brominated 1-Tetralones and 2-Tetralones
The following tables summarize the available quantitative data for various brominated tetralone isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-1-tetralone | 13672-07-6 | C₁₀H₉BrO | 225.08 | 39-43 | 64-67 / 0.06 mmHg |
| 5-Bromo-1-tetralone | 68449-30-9 | C₁₀H₉BrO | 225.08 | beige solid | Not available |
| 6-Bromo-1-tetralone | 66361-67-9 | C₁₀H₉BrO | 225.08 | 75-79 | 116 / 0.05 mmHg |
| 7-Bromo-1-tetralone | 32281-97-3 | C₁₀H₉BrO | 225.08 | 71-80 | 157 / 8 mmHg |
| 8-Bromo-1-tetralone | 651735-60-3 | C₁₀H₉BrO | 225.08 | Not available | Not available |
| 5-Bromo-2-tetralone | 132095-53-5 | C₁₀H₉BrO | 225.08 | Not available | Not available |
| 6-Bromo-2-tetralone | 4133-35-1 | C₁₀H₉BrO | 225.08 | 70-76 | Not available |
| 7-Bromo-2-tetralone | 132095-54-6 | C₁₀H₉BrO | 225.08 | Not available | Not available |
| 8-Bromo-2-tetralone | 117294-21-0 | C₁₀H₉BrO | 225.08 | Not available | Not available |
Note: Data is compiled from various sources and may vary depending on the purity and analytical method.[3][4][5]
Spectroscopic Data
The structural characterization of brominated tetralones relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Data for Selected Brominated Tetralones
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2-Bromo-1-tetralone | 8.08 (d, J=7.9 Hz, 1H), 7.52 (td, J=7.6, 1.5 Hz, 1H), 7.32 (m, 2H), 4.73 (t, J=4.4 Hz, 1H), 3.31 (m, 1H), 2.92 (dt, J=17.1, 4.4 Hz, 1H), 2.50 (m, 2H)[6] | Not available | Not available | M+ appears as a doublet at ~224 and 226 due to ⁷⁹Br and ⁸¹Br isotopes. |
| 6-Bromo-1-tetralone | Not available | Not available | Not available | Not available |
| 7-Bromo-1-tetralone | 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H)[5] | 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1[5] | Vapor Phase IR data available[4] | Not available |
Chemical Properties and Reactivity
Brominated tetralones possess two primary reactive sites: the bromine-substituted aromatic ring and the ketone functionality, including the adjacent α-carbon. This dual reactivity makes them exceptionally versatile synthetic intermediates.
Reactivity of the Bromine Substituent (Aryl Bromides)
The bromine atom on the aromatic ring of compounds like 5-, 6-, 7-, and 8-bromo-1-tetralone serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond, enabling the synthesis of aryl- or vinyl-substituted tetralones.
-
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.
-
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce an alkynyl moiety.
Reactivity of the α-Bromo Ketone
In isomers such as 2-bromo-1-tetralone, the bromine atom is positioned on the carbon alpha to the carbonyl group. This placement makes it susceptible to nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: The α-bromo position is readily attacked by various nucleophiles (e.g., amines, alkoxides, thiolates), leading to the formation of α-substituted tetralones.
-
Elimination: In the presence of a base, 2-bromotetralones can undergo elimination of HBr to form the corresponding α,β-unsaturated ketone, a tetralone.
Experimental Protocols
Detailed methodologies for the synthesis and reaction of brominated tetralones are crucial for reproducible research.
Synthesis of Brominated Tetralones
Protocol 1: Synthesis of 7-Bromo-1-tetralone via Intramolecular Friedel-Crafts Acylation [7]
-
Materials: 4-(4-bromophenyl)butyric acid, polyphosphoric acid, 6M sodium hydroxide, methyl tert-butyl ether, magnesium sulfate.
-
Procedure:
-
Add 4-(4-bromophenyl)butyric acid (97 g, 397 mmol) to polyphosphoric acid (580 g).
-
Stir the resulting mixture at 90 °C for 10 minutes.
-
Cool the mixture to 0 °C and add 6M sodium hydroxide (NaOH).
-
Extract the mixture with methyl tert-butyl ether.
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄) to yield the crude product.
-
Purify the crude product by column chromatography (heptane/ethyl acetate gradient) and subsequent recrystallization from hexane.
-
Protocol 2: Synthesis of 2-Bromo-6,7-dichloro-1-tetralone [1]
-
Materials: 6,7-dichloro-1-tetralone, ethyl ether or carbon disulfide, bromine, water, aqueous sodium hydrogencarbonate.
-
Procedure:
-
Dissolve 1 g of 6,7-dichloro-1-tetralone in 10 ml of ethyl ether or carbon disulfide.
-
Add 0.25 ml of bromine dropwise to the resulting solution at room temperature with stirring.
-
After 30 minutes of reaction, add water and extract the reaction solution with ethyl ether.
-
Neutralize the ethyl ether extract with an aqueous solution of sodium hydrogencarbonate, and then concentrate to dryness under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography and subsequent recrystallization from n-hexane.
-
Reactions of Brominated Tetralones
Protocol 3: Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone
-
Materials: 7-Bromo-1-tetralone, an arylboronic acid, Pd(dppf)Cl₂, cesium carbonate, dioxane, water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-1-tetralone (1.0 equiv), the boronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed dioxane/water (4:1 v/v) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone
-
Materials: 7-Bromo-1-tetralone, a primary or secondary amine, Pd₂(dba)₃, XPhos, sodium tert-butoxide, anhydrous toluene.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) to a Schlenk tube.
-
Outside the glovebox, add 7-Bromo-1-tetralone and toluene to the tube under a positive flow of inert gas.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Diagrams
Logical and Experimental Workflows
Reaction Pathways
References
- 1. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chembk.com [chembk.com]
- 4. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 252731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Safety and Handling of 7-Bromo-2-tetralone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 7-Bromo-2-tetralone (CAS No. 132095-54-6). The information herein is intended to support laboratory safety protocols and to ensure the responsible use of this compound in research and development settings.
Chemical Identification and Physical Properties
This compound, with the IUPAC name 7-bromo-3,4-dihydronaphthalen-2(1H)-one, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉BrO | [1] |
| Molecular Weight | 225.08 g/mol | [1] |
| CAS Number | 132095-54-6 | [1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 38-42 °C | |
| Boiling Point | 319.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.511 g/cm³ (Predicted) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential health effects and handle it accordingly.
Signal Word: Warning[2]
GHS Hazard Pictogram: [2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
A detailed breakdown of the GHS classification is provided in the table below.
| Hazard Class | Hazard Category | |
| Acute toxicity, Oral | Category 4 | [2] |
| Skin corrosion/irritation | Category 2 | [2] |
| Serious eye damage/eye irritation | Category 2A | [2] |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory tract irritation | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and to maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is between 0-8 °C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce carbon oxides and hydrogen bromide.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Experimental Protocol Workflow
While a specific experimental protocol for a reaction involving this compound could not be located in the available literature, a generalized workflow for handling this hazardous solid in a research laboratory setting is presented below. This workflow is based on standard laboratory safety practices for compounds with similar hazard classifications.
Signaling Pathways and Logical Relationships
The primary safety concern with this compound is direct exposure. The following diagram illustrates the logical relationship between exposure routes and potential health effects, emphasizing the importance of preventative measures.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Researchers should always consult the most up-to-date SDS for this compound before use and adhere to all institutional and regulatory safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The 2-tetralone scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships in drug discovery programs.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromo-2-tetralone with various arylboronic acids. While specific literature on the Suzuki coupling of this compound is limited, the following protocols are based on well-established procedures for the analogous 7-Bromo-1-tetralone and other aryl bromides, offering a robust starting point for reaction optimization.[3][4]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a standard starting point for the Suzuki coupling of aryl bromides.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Conditions for Less Reactive Coupling Partners
This protocol utilizes a more active catalyst system that may be beneficial for challenging or sterically hindered arylboronic acids.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 - 0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the reagents and solvent system listed above.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress and perform work-up and purification as described in Protocol 1.
-
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling of this compound.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 14 | 82-92 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 70-80 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-2-tetralones from this compound. The protocols provided offer a solid foundation for developing specific reaction conditions. The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity, and may require optimization for different arylboronic acids. Careful monitoring of the reaction progress is recommended to determine the optimal reaction time. These application notes provide a comprehensive guide for researchers to successfully employ the Suzuki-Miyaura coupling in their synthesis of novel 2-tetralone derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-Bromo-2-tetralone as a key building block. The functionalization of the 7-position of the tetralone scaffold is a critical step in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for similar aryl bromides and provide a robust starting point for the synthesis of novel 2-tetralone derivatives.
Note: The following protocols are generalized and may require optimization for specific substrates and reaction scales. The reactivity of this compound is expected to be similar to other aryl bromides; however, empirical optimization of reaction parameters is recommended to achieve optimal results.
General Workflow for Palladium-Catalyzed Cross-Coupling
The diagram below illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Coupling Partner | Aryl-, heteroaryl-, or vinyl-boronic acid or ester (1.1-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | PPh₃, dppf, SPhos, or XPhos (if Pd₂(dba)₃ is used) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu (2-3 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 h |
| Typical Yield | 70-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction enables the arylation of alkenes with this compound to form substituted alkenes.
Table 2: Representative Conditions for Heck Coupling
| Parameter | Condition |
| Coupling Partner | Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd/C |
| Ligand | P(o-tol)₃, PPh₃, or phosphine-free (with some catalysts) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
| Reaction Time | 4-24 h |
| Typical Yield | 60-90% |
Experimental Protocol: Heck Coupling[1]
-
To a sealable reaction tube, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv) and anhydrous solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1][2]
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Coupling Partner | Terminal alkyne (1.1-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) |
| Co-catalyst | CuI (1-10 mol%) |
| Base | Et₃N, piperidine, or diisopropylamine (2-10 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 1-12 h |
| Typical Yield | 75-95% |
Experimental Protocol: Sonogashira Coupling[2]
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5 mol%).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.[3][4]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Coupling Partner | Primary or secondary amine (1.1-1.5 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-5 mol%) |
| Ligand | BINAP, XPhos, or RuPhos (2-6 mol%) |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ (1.2-2.5 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 8-24 h |
| Typical Yield | 70-90% |
Experimental Protocol: Buchwald-Hartwig Amination[6]
-
In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), a suitable ligand (e.g., BINAP, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add the amine (1.2 equiv) and anhydrous toluene.
-
Seal the vial and heat the mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with diethyl ether, filter through celite, and concentrate.
-
Purify the crude product via column chromatography.
Stille Coupling
The Stille coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organostannane reagent.[5][6]
Table 5: Representative Conditions for Stille Coupling
| Parameter | Condition |
| Coupling Partner | Organostannane (e.g., aryl-, vinyl-, or alkynylstannane) (1.1-1.3 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | PPh₃ or AsPh₃ (if Pd₂(dba)₃ is used) |
| Additive | LiCl or CuI (optional) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Reaction Time | 12-48 h |
| Typical Yield | 65-85% |
Experimental Protocol: Stille Coupling[9]
-
To a flame-dried reaction flask, add this compound (1.0 equiv) and the organostannane (1.1 equiv).
-
The flask is evacuated and backfilled with an inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The ability to introduce amino groups into aromatic systems is crucial for modulating the pharmacological properties of molecules, such as their solubility, basicity, and ability to interact with biological targets.
The 2-tetralone scaffold is a privileged structure found in numerous biologically active compounds. The functionalization of this scaffold at the 7-position via Buchwald-Hartwig amination opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. These 7-amino-2-tetralone compounds can serve as key intermediates in the development of new chemical entities targeting a wide range of diseases.
These application notes provide detailed protocols for the Buchwald-Hartwig amination of 7-Bromo-2-tetralone with both primary and secondary amines, as well as a method for the synthesis of the parent 7-amino-2-tetralone using an ammonia surrogate.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate from the metal, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data is based on established protocols for structurally related compounds.
| Parameter | Condition A: Primary/Secondary Amines | Condition B: Ammonia Surrogate |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (4 mol%) | BINAP (3 mol%) |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) |
| Amine | Amine (1.2 equiv) | Benzophenone imine (1.2 equiv) |
| Solvent | Toluene | Toluene |
| Temperature | 100-110 °C | 100 °C |
| Reaction Time | 12-24 hours | 16-24 hours |
| Representative Yield | 75-95% | 70-85% (after hydrolysis) |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
This protocol describes a general method for the coupling of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Amine (primary or secondary)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
To the sealed tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium chloride (brine) (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-2-tetralone derivative.
Protocol 2: Synthesis of 7-Amino-2-tetralone using Benzophenone Imine as an Ammonia Surrogate
This two-step protocol describes the synthesis of the primary amine, 7-amino-2-tetralone, using benzophenone imine as a readily available ammonia equivalent.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Benzophenone imine
-
Anhydrous Toluene
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating block/oil bath
Step 1: Buchwald-Hartwig Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude intermediate imine can be used in the next step without further purification.
Step 2: Hydrolysis of the Imine
-
Dissolve the crude intermediate imine from Step 1 in THF (10 mL).
-
Add 2 M aqueous HCl (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-amino-2-tetralone.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Heck Reaction of 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck reaction of 7-Bromo-2-tetralone. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a cornerstone of modern organic synthesis, enabling the introduction of vinyl groups onto aromatic and vinyl systems. For drug development professionals, the functionalization of scaffolds like the tetralone core is crucial for exploring structure-activity relationships.
While specific literature on the Heck reaction of this compound is limited, extensive data exists for the closely related isomer, 7-Bromo-1-tetralone. The protocols and data presented herein are based on this analogous system and serve as a robust starting point for the development of reaction conditions for this compound.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
Data Presentation: Typical Heck Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides with various alkenes, drawing parallels from protocols for the analogous 7-Bromo-1-tetralone. These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | X-Phos (4) | Na₂CO₃ (2) | DMF | 110 | 18 | Est. >90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | X-Phos (4) | Na₂CO₃ (2) | DMF | 110 | 18 | Est. >90 |
| 3 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | Variable |
| 4 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 16 | Variable |
Yields are estimated based on typical outcomes for Heck reactions of similar aryl bromides and may vary for this compound.
Experimental Protocols
The following are detailed experimental protocols for conducting a palladium-catalyzed Heck coupling reaction with this compound.
Protocol 1: General Procedure for the Heck Reaction of this compound with Styrene or Acrylates
This protocol is adapted from established methodologies for the Heck reaction of 7-Bromo-1-tetralone and is expected to be a good starting point.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, n-butyl acrylate) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or sealed reaction tube under an inert atmosphere, add this compound, Palladium(II) acetate, X-Phos, and sodium carbonate.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by the alkene.
-
Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by alkene insertion, and culminates in β-hydride elimination to yield the product and regenerate the catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
The following diagram outlines the general experimental workflow for performing a Heck reaction in a research laboratory setting.
Caption: Experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 7-Bromo-2-tetralone with Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 7-Bromo-2-tetralone with various terminal alkynes. This reaction is a powerful tool for the synthesis of novel 7-alkynyl-2-tetralone derivatives, which are valuable intermediates in the development of new therapeutic agents and functional materials.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] Its mild reaction conditions and broad functional group tolerance make it a highly versatile method in organic synthesis.[1][4] The 2-tetralone scaffold is an important structural motif found in many biologically active compounds. The ability to functionalize the 7-position of the tetralone ring with various alkyne groups via the Sonogashira coupling opens up avenues for creating diverse molecular architectures for drug discovery and materials science applications.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound is depicted below:
Caption: General Sonogashira Coupling Reaction.
Experimental Protocols
Two primary protocols are presented: a traditional copper-co-catalyzed method and a copper-free alternative. The copper-free method can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[4]
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[1]
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))[6]
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).
-
Add the anhydrous solvent (e.g., THF) and the amine base (2.0-5.0 equiv.).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-65 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-2-tetralone.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts.
Materials and Equipment:
-
Same as Protocol 1, excluding Copper(I) iodide.
-
A suitable phosphine ligand may be required if not using a pre-formed palladium-phosphine complex.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (0.01-0.05 equiv.). If necessary, add a phosphine ligand.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.[5]
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture.[5]
-
Stir the reaction at room temperature or heat to 50-60 °C.[5]
-
Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Filter the reaction mixture through a pad of celite and wash the pad with an organic solvent.[5]
-
Concentrate the filtrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography.[5]
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions with aryl bromides, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Representative Reaction Conditions and Yields for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 95 |
| 2 | 4-Bromoanisole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(dppf) (1.5) | CuI (3) | Et₃N | Toluene | 100 | 6 | 88 |
| 4 | 7-Bromo-1-tetralone | 1,4-diethynylbenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 24 | Polymer |
Data is illustrative and based on typical conditions found in the literature for similar substrates.[7]
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions
| Entry | Coupling Partners | Catalyst System | Conditions | Yield (%) | Homocoupling (%) |
| 1 | Aryl Bromide + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, 60°C | 93 | <5 |
| 2 | Aryl Bromide + Terminal Alkyne | Pd(OAc)₂ / sXPhos | Cs₂CO₃, MeCN/H₂O, 65°C | 89 | Not Detected |
This table provides a general comparison; specific results will vary with substrates and precise conditions.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: Experimental Workflow for Sonogashira Coupling.
Catalytic Cycle
The catalytic cycle for the copper-co-catalyzed Sonogashira reaction involves interconnected palladium and copper cycles.
Caption: Sonogashira Catalytic Cycle.
Conclusion
The Sonogashira coupling provides a robust and versatile method for the synthesis of 7-alkynyl-2-tetralone derivatives. The protocols outlined in this document serve as a solid foundation for researchers to develop and optimize these important transformations. Careful consideration of the catalyst system, base, solvent, and temperature is crucial for achieving high yields and purity of the desired products. For specific substrate combinations, further optimization may be necessary.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anti-inflammatory Agents Utilizing 7-Bromo-2-tetralone as a Key Building Block
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of a potential anti-inflammatory agent, 2-amino-4-(7-bromo-3,4-dihydronaphthalen-2-yl)thiazole, using 7-Bromo-2-tetralone as the starting material. The synthetic methodology is based on the well-established Hantzsch thiazole synthesis. Furthermore, this note outlines the evaluation of its anti-inflammatory activity, focusing on the inhibition of Cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
This compound is a versatile bicyclic aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structural features, including a reactive ketone group and a bromine-substituted aromatic ring, make it an ideal scaffold for the development of novel therapeutic compounds, particularly in the realm of anti-inflammatory and analgesic drugs. The tetralone core is a privileged structure in medicinal chemistry, and its derivatives have shown significant biological activities.
This application note focuses on the synthesis of a novel aminothiazole derivative from this compound. Aminothiazoles are a class of heterocyclic compounds known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The synthesized compound, 2-amino-4-(7-bromo-3,4-dihydronaphthalen-2-yl)thiazole, is evaluated for its potential to inhibit key mediators of inflammation, namely COX-2 and the NF-κB signaling pathway.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value |
| CAS Number | 132095-54-6 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 76-80 °C |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. |
Synthesis of 2-amino-4-(7-bromo-3,4-dihydronaphthalen-2-yl)thiazole
The synthesis is achieved through a two-step process involving the α-bromination of this compound followed by the Hantzsch thiazole synthesis.
Experimental Protocol: Step 1 - α-Bromination of this compound
Materials:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Methanol
Procedure:
-
A mixture of this compound (1 eq.) and Copper(II) Bromide (2.2 eq.) is refluxed in a 1:1 solution of ethyl acetate and chloroform.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product, 1,7-dibromo-3,4-dihydronaphthalen-2(1H)-one, is purified by recrystallization from methanol.
Experimental Protocol: Step 2 - Hantzsch Thiazole Synthesis
Materials:
-
1,7-dibromo-3,4-dihydronaphthalen-2(1H)-one (from Step 1)
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of 1,7-dibromo-3,4-dihydronaphthalen-2(1H)-one (1 eq.) and thiourea (1.2 eq.) in ethanol is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product, 2-amino-4-(7-bromo-3,4-dihydronaphthalen-2-yl)thiazole, is purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Application Notes and Protocols for 7-Bromo-2-tetralone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-tetralone, also known as 7-bromo-3,4-dihydronaphthalen-2(1H)-one, is a halogenated bicyclic ketone that serves as a versatile scaffold and building block in medicinal chemistry.[1][2] Its structure, featuring a reactive bromine atom on the aromatic ring and a ketone functional group, allows for diverse chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents.[2] While literature points to its potential as a precursor for anti-inflammatory and analgesic compounds, detailed studies on specific derivatives are not as prevalent as for its isomer, 7-Bromo-1-tetralone.[1][2]
These application notes provide an overview of the properties of this compound, general protocols for its functionalization, and its potential applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 132095-54-6 | [3] |
| Molecular Formula | C₁₀H₉BrO | [3] |
| Molecular Weight | 225.08 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 38-42 °C | [2] |
| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-2(1H)-one | [3] |
Applications in Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic value.[1][2] The two main points of diversification are the bromine-substituted aromatic ring and the ketone moiety.
-
Aromatic Ring Functionalization: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl, and alkynyl groups) at the 7-position, enabling the exploration of the structure-activity relationship (SAR) of the synthesized derivatives.
-
Ketone Moiety Modification: The ketone can undergo a variety of chemical transformations, including reduction to an alcohol, reductive amination to introduce amino groups, and reactions with organometallic reagents to form tertiary alcohols. These modifications are crucial for introducing pharmacophoric features and modulating the physicochemical properties of the final compounds.
While specific examples with detailed biological data for this compound are limited in publicly available literature, its potential lies in the synthesis of compounds targeting a range of biological pathways, particularly those involved in inflammation and pain.
Experimental Protocols
The following are generalized protocols for key reactions that can be applied to this compound. These are based on standard procedures for similar substrates and may require optimization for specific reaction partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst (0.02 eq.), and the ligand (0.04 eq.).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, the alkene (1.5 eq.), and the base (2.0 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds starting from this compound.
Caption: General workflow for drug discovery using this compound.
Signaling Pathway
As derivatives of this compound are suggested to have anti-inflammatory potential, the following diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers with 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-tetralone is a versatile building block for the synthesis of novel conjugated polymers. Its unique structure, featuring a reactive bromine atom for cross-coupling reactions and a ketone functionality for post-polymerization modification or influencing polymer properties, makes it an attractive monomer for materials science and drug development applications. The incorporation of the tetralone moiety into a polymer backbone can impart desirable thermal and mechanical properties, as well as offer sites for further functionalization.
These application notes provide detailed protocols for the synthesis of conjugated polymers from this compound via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira polymerizations. While direct literature examples for the polymerization of this compound are limited, the provided protocols are adapted from established procedures for its structural isomer, 7-Bromo-1-tetralone, and are expected to be readily applicable.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in the table below.
| Property | Value |
| CAS Number | 132095-54-6 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis of Conjugated Polymers
The synthesis of conjugated polymers from this compound can be achieved through various palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds, leading to the creation of extended π-conjugated systems.
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This approach can be used to copolymerize this compound with a variety of aromatic diboronic acids or esters to yield poly(arylene) derivatives.
Experimental Protocol:
Materials:
-
This compound
-
Aromatic diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the aromatic diboronic acid comonomer (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 2 mL).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in degassed toluene (1 mL).
-
Inject the catalyst solution into the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 48 hours under argon.
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol and water, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer fraction.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling Polymerization.
Stille Coupling Polymerization
Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[2][3] This method is highly tolerant of various functional groups. This compound can be copolymerized with a distannyl aromatic comonomer to produce conjugated polymers.
Experimental Protocol:
Materials:
-
This compound
-
Aromatic distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aromatic distannyl comonomer (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under an argon atmosphere.
-
After cooling, precipitate the polymer by pouring the mixture into methanol (200 mL).
-
Collect the solid by filtration, wash with methanol, and dry under vacuum.
-
Purify the polymer by Soxhlet extraction as described for the Suzuki polymerization.
Catalytic Cycle Diagram:
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Sonogashira Coupling Polymerization
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[1][4] Copolymerization of this compound with a di-alkyne monomer yields poly(aryleneethynylene)s, a class of conjugated polymers with interesting optical and electronic properties.
Experimental Protocol:
Materials:
-
This compound
-
Di-alkyne comonomer (e.g., 1,4-diethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the di-alkyne comonomer (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at 65 °C for 24 hours under an argon atmosphere.
-
After cooling, remove the precipitated triethylamine hydrobromide by filtration.
-
Concentrate the filtrate and precipitate the polymer in methanol (200 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Reaction Scheme Diagram:
Caption: General Scheme for Sonogashira Coupling Polymerization.
Characterization of Conjugated Polymers
The synthesized polymers should be characterized to determine their molecular weight, thermal stability, and photophysical properties.
Representative Characterization Data:
The following table provides representative data for conjugated polymers containing ketone functionalities, which can be used as a benchmark for polymers synthesized from this compound.
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temperature (T₉) | 150 - 250 °C |
| Decomposition Temperature (Tₔ) | > 400 °C (in N₂) |
| Absorption Maximum (λₘₐₓ) in solution | 350 - 450 nm |
| Emission Maximum (λₑₘ) in solution | 450 - 550 nm |
Applications in Drug Development
The tetralone scaffold is a known pharmacophore found in various biologically active compounds.[5][6][7] Conjugated polymers incorporating this moiety are of interest for several applications in drug development:
-
Drug Delivery: The polymer backbone can be designed to be biodegradable, allowing for the controlled release of therapeutic agents. The ketone group on the tetralone unit can be used as a handle to attach drug molecules via pH-sensitive linkers, such as hydrazones, enabling targeted drug release in the acidic environment of tumors or endosomes.[8]
-
Bioimaging: The inherent fluorescence of many conjugated polymers makes them suitable for use as imaging agents to track drug delivery or visualize biological processes.
-
Theranostics: By combining therapeutic and diagnostic functionalities in a single polymer, these materials can be developed for theranostic applications, simultaneously delivering a drug and providing a means to monitor its efficacy.
Logical Relationship Diagram:
Caption: Potential Drug Development Applications.
Conclusion
This compound is a promising monomer for the synthesis of novel functional conjugated polymers. The established palladium-catalyzed cross-coupling methodologies, such as Suzuki-Miyaura, Stille, and Sonogashira polymerizations, provide versatile routes to a wide range of polymer structures. The resulting materials, incorporating the tetralone scaffold, have significant potential for applications in drug delivery, bioimaging, and theranostics. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and application of this new class of conjugated polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorescent Probes from 7-Bromo-2-tetralone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on current scientific literature, there is a notable scarcity of specific examples detailing the synthesis of fluorescent probes directly from 7-Bromo-2-tetralone. The majority of published research focuses on its isomer, 7-Bromo-1-tetralone. This document, therefore, provides a comprehensive and detailed guide based on the well-established chemical principles and analogous reactions of 7-Bromo-1-tetralone. The provided protocols and data are hypothetical and intended to serve as a robust starting point for the development of novel fluorescent probes from this compound.
Introduction
This compound is a versatile bicyclic aromatic ketone that presents a promising, yet largely unexplored, scaffold for the synthesis of novel fluorescent probes. The key to its utility lies in the reactive bromine atom at the 7-position of the aromatic ring. This site is amenable to functionalization through robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions allow for the covalent attachment of a wide variety of fluorophores and recognition moieties, enabling the rational design of fluorescent probes for diverse applications, including bioimaging, environmental sensing, and high-throughput screening in drug discovery.[1][2]
These application notes offer detailed, adaptable protocols for the synthesis of fluorescent probes from this compound, along with a conceptual framework for their application, particularly in the detection of metal ions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of the this compound starting material is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 132095-54-6 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 38-42 °C |
Synthesis of Fluorescent Probes from this compound
The principal synthetic strategy involves a palladium-catalyzed cross-coupling reaction to attach a fluorescent molecule to the tetralone core at the 7-position.[1] The choice of the fluorescent partner (e.g., a boronic acid derivative for Suzuki coupling or a terminal alkyne for Sonogashira coupling) is critical in defining the photophysical properties of the final probe.
General Synthetic Workflow
The general workflow for the synthesis, purification, and characterization of a fluorescent probe from this compound is illustrated in the following diagram.
Caption: General workflow for the synthesis of fluorescent probes from this compound.
Experimental Protocols
The following protocols are adapted from established procedures for 7-Bromo-1-tetralone and can serve as a starting point for the synthesis of hypothetical fluorescent probes from this compound.[1]
3.2.1. Protocol 1: Suzuki-Miyaura Coupling for "Tetralone-Naphthalene Probe 1" (TNP-1)
This protocol describes the synthesis of a hypothetical blue-emitting fluorescent probe by coupling this compound with 2-naphthaleneboronic acid.
Materials:
-
This compound
-
2-Naphthaleneboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 225 mg), 2-naphthaleneboronic acid (1.2 mmol, 206 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
-
Add a 3:1 mixture of toluene and ethanol (20 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure TNP-1 probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2.2. Protocol 2: Sonogashira Coupling for "Tetralone-Pyrene Probe 1" (TPP-1)
This protocol details the synthesis of a hypothetical fluorescent probe with potential for excimer formation by coupling this compound with 1-ethynylpyrene.
Materials:
-
This compound
-
1-Ethynylpyrene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 225 mg), 1-ethynylpyrene (1.1 mmol, 249 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous THF (15 mL) and triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at 65 °C under an argon atmosphere for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure TPP-1 probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Application in Metal Ion Detection
Fluorescent probes derived from this compound can be designed for the selective detection of metal ions. This is achieved by incorporating a chelating moiety into the fluorescent reporter group. The binding of a metal ion alters the electronic properties of the probe, leading to a measurable change in its fluorescence signal (e.g., quenching or enhancement).[1]
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a "turn-off" fluorescent metal ion sensor.
Caption: Proposed signaling pathway for a "turn-off" metal ion fluorescent probe.
In Vitro Fluorescence Spectroscopy Protocol
Materials:
-
Synthesized fluorescent probe (e.g., TNP-1 or TPP-1 with a chelating moiety)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., HEPES or PBS, pH 7.4)
-
Stock solutions of various metal ions
-
Fluorometer
Procedure:
-
Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
In a quartz cuvette, add 2 mL of the buffer solution.
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum (this serves as the baseline).
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette, recording the fluorescence spectrum after each addition.
-
To assess selectivity, repeat the experiment with other metal ions.
-
Calculate the limit of detection (LOD) based on the fluorescence titration data.
Data Presentation
Quantitative data from the characterization and application of the synthesized probes should be presented in a clear and concise tabular format.
Table 2: Hypothetical Photophysical Properties of this compound Derived Probes
| Probe Name | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| TNP-1 | To be determined | To be determined | To be determined | To be determined |
| TPP-1 | To be determined | To be determined | To be determined | To be determined |
Table 3: Hypothetical Analytical Performance of a this compound Derived Probe for Metal Ion Detection
| Parameter | Value |
| Analyte | e.g., Cu²⁺ |
| Linear Range | To be determined |
| Limit of Detection (LOD) | To be determined |
| Selectivity | High selectivity over other common metal ions |
| Response Time | To be determined |
Conclusion
This compound represents a promising and adaptable starting material for the synthesis of novel fluorescent probes. Through well-established palladium-catalyzed cross-coupling methodologies, a diverse range of fluorophores and recognition units can be readily introduced to the tetralone scaffold. The detailed synthetic and analytical protocols provided herein, though based on the chemistry of an isomeric system, offer a solid foundation for researchers to explore the untapped potential of this compound in the development of sophisticated fluorescent tools for a multitude of applications in chemical biology, environmental science, and drug discovery.
References
Application Notes and Protocols: Derivatization of 7-Bromo-2-tetralone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-tetralone is a versatile bicyclic ketone that serves as a valuable starting material in medicinal chemistry and drug discovery. Its structure, featuring a bromine-substituted aromatic ring and a reactive ketone functional group, offers two distinct points for chemical modification. This dual reactivity allows for the synthesis of diverse compound libraries for biological screening. The tetralone scaffold is a privileged structure found in a variety of biologically active compounds, and its derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents.[1][2] This document provides detailed protocols for the derivatization of this compound and outlines its applications in the development of novel therapeutic agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 132095-54-6[1] |
| Molecular Formula | C₁₀H₉BrO[1][3] |
| Molecular Weight | 225.08 g/mol [1][3] |
| Appearance | Off-white to light yellow crystalline powder[1] |
| Melting Point | 38-42 °C[1] |
| Purity | ≥ 97% (GC)[1] |
Synthetic Derivatization Strategies
The chemical versatility of this compound allows for derivatization at two primary sites: the aromatic ring via the bromo substituent and the alpha-position to the ketone.
Caption: Derivatization strategies for this compound.
Aromatic Ring Functionalization via Cross-Coupling Reactions
The bromine atom at the 7-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents to the aromatic core.
-
Suzuki-Miyaura Coupling: For the synthesis of 7-aryl or 7-vinyl-2-tetralones.
-
Buchwald-Hartwig Amination: For the synthesis of 7-amino-2-tetralone derivatives.
-
Heck Coupling: For the formation of 7-alkenyl-2-tetralones.
-
Sonogashira Coupling: To produce 7-alkynyl-2-tetralone derivatives.
Alpha-Position Functionalization
The presence of the ketone allows for reactions at the adjacent alpha-carbons (positions 1 and 3) via enolate intermediates.
-
Alkylation: Introduction of alkyl groups at the alpha-position.
-
Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
-
Mannich Reaction: Introduction of aminomethyl groups.
-
Synthesis of Heterocycles: The ketone can be a key functional group for the construction of fused or spirocyclic heterocyclic systems.
Experimental Protocols
The following are detailed protocols for key derivatization reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-tetralones
Objective: To synthesize a 7-aryl-2-tetralone derivative from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Protocol 2: Alpha-Alkylation of this compound
Objective: To introduce an alkyl group at the alpha-position of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to 0 °C (for NaH) or -78 °C (for LDA).
-
Slowly add the base (e.g., NaH, 1.1 eq) to the stirred THF.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the base suspension.
-
Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.1 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Application in Biological Screening and Drug Discovery
Derivatives of this compound are prime candidates for biological screening across a range of therapeutic areas. The tetralone core is a key pharmacophore in many bioactive molecules. While specific biological activity data for a library of this compound derivatives is not widely published, the activity of the closely related 7-substituted-1-tetralone derivatives provides a strong rationale for their investigation.
For instance, derivatives of 7-Bromo-1-tetralone have been synthesized and evaluated as potent inhibitors of monoamine oxidase (MAO), an important target for the treatment of depression and neurodegenerative diseases.
Case Study: Monoamine Oxidase (MAO) Inhibitory Activity of 7-Substituted-α-Tetralone Derivatives
The following table summarizes the in vitro MAO inhibitory activity of C7-substituted α-tetralone derivatives, demonstrating the potential of this scaffold in modulating enzyme activity.
| C7-Substituent | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Benzyloxy | 0.025 | 0.0015 | 16.7 |
| 3-Chlorobenzyloxy | 0.018 | 0.00089 | 20.2 |
| 4-Fluorobenzyloxy | 0.045 | 0.0012 | 37.5 |
Data presented is for 1-tetralone derivatives and serves as an illustrative example of the potential for 2-tetralone analogs.
Illustrative Signaling Pathway and Experimental Workflow
The diverse derivatives of this compound can be screened against various biological targets. For example, they can be evaluated as potential kinase inhibitors, which are crucial in cancer therapy.
Caption: Potential inhibition of a kinase cascade by a tetralone derivative.
The general workflow for synthesizing and screening a library of this compound derivatives is outlined below.
Caption: Workflow from derivatization to preclinical candidate.
Conclusion
This compound is a highly valuable and synthetically tractable starting material for the generation of diverse molecular scaffolds. The protocols and strategies outlined in this document provide a framework for the creation of compound libraries based on this core. The known biological activities of related tetralone derivatives suggest that the compounds derived from this compound hold significant promise for identifying novel hits and leads in drug discovery programs targeting a wide range of diseases.
References
Application Notes and Protocols for the Reduction of the Ketone in 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the ketone functionality in 7-Bromo-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail common reduction methodologies, including standard borohydride reduction, catalytic hydrogenation, and asymmetric reduction techniques, providing researchers with the necessary information to select and perform the optimal procedure for their synthetic goals.
Overview of Reduction Methods
The conversion of the ketone in this compound to the corresponding secondary alcohol, 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, can be achieved through several established methods. The choice of reducing agent and reaction conditions will determine the yield, and in the case of asymmetric synthesis, the enantiomeric excess of the product.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH4) | Methanol/THF | 0 to RT | 1 - 3 | ~86 (analogous) | Not applicable |
| Catalytic Hydrogenation | H2, Palladium on Carbon (Pd/C) | Ethanol | RT | 2 - 6 | High (expected) | Not applicable |
| Asymmetric Reduction (CBS) | (R)-Me-CBS, Borane-DMS | THF | -20 to RT | 2 - 4 | High (expected) | >95 (analogous) |
Note: Quantitative data for this compound is limited in publicly available literature. Where specific data is unavailable, information from closely related analogs, such as other substituted tetralones, is provided as a likely indicator of expected results.
Experimental Protocols
Sodium Borohydride Reduction
This protocol describes a straightforward and high-yielding method for the reduction of the ketone using sodium borohydride.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)[2]
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Catalytic Hydrogenation
This method employs catalytic hydrogenation for the reduction of the ketone, which is a clean and efficient process.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H2) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol is designed for the enantioselective reduction of the ketone to yield a specific enantiomer of the alcohol, which is often crucial in drug development.[3][4][5]
Materials:
-
This compound
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) solution (1 M in toluene)[6][7]
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask and line
-
Dry syringes and needles
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add the (R)-Me-CBS solution (0.1 eq).
-
Cool the flask to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 eq) to the CBS solution and stir for 10 minutes.
-
In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the cooled catalyst mixture over a period of 30 minutes.
-
Stir the reaction mixture at -20 °C for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 7-Bromo-1-tetralone Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7-Bromo-1-tetralone?
A1: The two main strategies for synthesizing 7-Bromo-1-tetralone are the direct electrophilic bromination of 1-tetralone and the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyric acid.[1]
Q2: My direct bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity for 7-Bromo-1-tetralone?
A2: The formation of 5-Bromo-1-tetralone and 6-Bromo-1-tetralone is a common challenge.[2] To favor the 7-bromo isomer, consider the following:
-
Brominating Agent: Using N-bromosuccinimide (NBS) can provide better regioselectivity compared to elemental bromine (Br₂).[2]
-
Solvent: The choice of solvent can impact the isomer distribution. Non-polar solvents are often preferred.[2]
-
Temperature: Lowering the reaction temperature may enhance selectivity.[2]
Q3: I am observing polybrominated byproducts in my product mixture. How can I minimize their formation?
A3: The formation of dibromo- and other polybrominated tetralones typically occurs with prolonged reaction times or an excess of the brominating agent.[2] To mitigate this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.[2]
-
Monitor the Reaction: Carefully track the reaction's progress using techniques like TLC or GC to stop it once the starting material is consumed.[2]
Q4: My Friedel-Crafts cyclization yield is low, with a significant amount of unreacted starting material. What can I do to improve conversion?
A4: Incomplete cyclization is a frequent issue. To drive the reaction to completion:
-
Catalyst Choice: Strong Lewis acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are effective.[2] The choice and amount of catalyst are critical.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration to promote cyclization.[2] Monitoring by TLC is recommended.
-
Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst. Ensure all glassware is dry and use anhydrous solvents.[2]
Q5: How can I effectively purify 7-Bromo-1-tetralone from its isomers and other byproducts?
A5: Purification can be challenging due to the similar polarities of the isomers.[2]
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating 7-Bromo-1-tetralone from its isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[1][2]
-
Recrystallization: This can be used for further purification after chromatography but may not be sufficient on its own to separate isomers completely.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in Direct Bromination of 1-Tetralone
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted 1-tetralone | Insufficient brominating agent or deactivation of catalyst. | Ensure accurate stoichiometry of the brominating agent. Use a fresh, active Lewis acid catalyst. |
| Formation of multiple isomers | Non-optimal reaction conditions affecting regioselectivity. | Switch to a more selective brominating agent like NBS. Experiment with different non-polar solvents and lower reaction temperatures.[2] |
| Significant polybromination | Excess brominating agent or prolonged reaction time. | Reduce the equivalents of the brominating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed.[2] |
Issue 2: Low Yield in Friedel-Crafts Cyclization of 4-(4-bromophenyl)butyric acid
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted starting material | Inactive catalyst, insufficient temperature, or reaction time. | Use a potent and anhydrous Lewis acid like PPA or Eaton's reagent. Ensure the reaction reaches the optimal temperature (e.g., 90-110°C) and run for an adequate time, monitoring by TLC.[2][3][4] |
| Presence of side products | Intermolecular reactions or rearrangements. | Ensure proper control of reaction temperature and catalyst stoichiometry to minimize side reactions.[2] |
| Difficulty in product isolation | Incomplete neutralization or inefficient extraction. | Ensure complete neutralization of the acid catalyst with a base like 6M NaOH after cooling.[1][2] Perform multiple extractions with a suitable organic solvent like methyl tert-butyl ether.[1][2] |
Data Presentation
Table 1: Comparison of Synthetic Routes to 7-Bromo-1-tetralone [4]
| Parameter | Traditional Route: Direct Bromination | New Route: Cyclization of 4-(4-bromophenyl)butanoic acid |
| Starting Material | 1-Tetralone | 4-(4-bromophenyl)butanoic acid |
| Key Reagents | Aluminum chloride (AlCl₃), Bromine (Br₂) | Phosphorus pentoxide (P₂O₅), Toluene |
| Reaction Time | Approximately 2 hours | 2 hours |
| Reported Yield | ~40% | Up to 95% |
| Purification Method | Flash chromatography | Standard workup and crystallization |
Table 2: Effect of Reagent Ratio and Temperature on Friedel-Crafts Cyclization Yield [3]
| Ratio of 4-(4-bromophenyl)butyric acid to P₂O₅ | Reaction Temperature | Reaction Time | Yield |
| 1:3 | 110°C | 2 hours | High |
| Other ratios not specified | 110°C | 2 hours | Data not available |
| 1:3 | Varied temperatures | 2 hours | Specific data not available, but 110°C is noted as effective |
| 1:3 | 110°C | Varied times | Specific data not available, but 2 hours is noted as effective |
Experimental Protocols
Protocol 1: Direct Bromination of 1-Tetralone[1][4][5]
-
To a round-bottomed flask maintained at 0°C, add aluminum chloride (19.6 g, 146.8 mmol) under a nitrogen atmosphere.
-
Slowly add 1-tetralone (8.62 g, 58.9 mmol) over 10 minutes.
-
Heat the reaction mixture to 90°C in an oil bath and maintain for approximately 45 minutes.
-
Add bromine (3.6 mL, 11.2 g, 70.1 mmol) to the reaction mixture.
-
Stir the mixture at 90°C for 1 hour.
-
Quench the reaction by adding 30 mL of ice water followed by 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
After cooling to 0°C, add 6M sodium hydroxide (NaOH) and extract the mixture with methyl tert-butyl ether or diethyl ether.[1]
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄).
-
Purify the crude product by column chromatography (heptane/ethyl acetate gradient from 6:1 to 4:1) and subsequent recrystallization from hexane to yield 7-Bromo-1-tetralone.[1]
Protocol 2: Intramolecular Friedel-Crafts Cyclization of 4-(4-bromophenyl)butyric acid[1][2][5]
-
Place 4-(4-bromophenyl)butyric acid (97 g, 397 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (580 g).
-
Heat the mixture with stirring at 90°C for 10 minutes.
-
Cool the reaction mixture to 0°C and slowly add 6M NaOH solution to neutralize the acid.
-
Extract the product with methyl tert-butyl ether.
-
Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Mandatory Visualizations
References
Technical Support Center: Bromination of 2-Tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-tetralone. Our aim is to help you navigate common experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my monobrominated 2-tetralone unexpectedly low?
Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions and competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure your bromine source has not degraded.
-
-
Suboptimal Temperature: The reaction temperature can significantly influence the rate and selectivity.
-
Troubleshooting: Lowering the reaction temperature can sometimes favor the desired substitution over competing elimination or decomposition pathways. Conversely, a carefully controlled increase in temperature might be necessary to drive the reaction to completion.
-
-
Formation of Side Products: The most common reason for low yields of the desired product is the formation of side products such as dibrominated species or products of aromatic bromination.
-
Troubleshooting: To minimize side reactions, carefully control the stoichiometry of the reactants. Using a slight excess of 2-tetralone relative to the brominating agent can help reduce the formation of dibrominated products. The choice of solvent and catalyst is also critical in directing the reaction towards the desired product.
-
Q2: My reaction is producing a mixture of products, including what appears to be dibrominated 2-tetralone. How can I improve the selectivity for the monobrominated product?
The formation of multiple products, particularly di- and polybrominated species, is a common challenge in the bromination of ketones. Selectivity is key to a successful synthesis.
Strategies to Enhance Monobromination Selectivity:
-
Control Stoichiometry: The most direct way to disfavor dibromination is to use a stoichiometric amount or a slight excess of 2-tetralone relative to the brominating agent (e.g., Br₂ or N-bromosuccinimide). A 1:1 molar ratio is a good starting point.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in small portions over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of a second bromination event on the already formed monobromo-2-tetralone.
-
Reaction Conditions:
-
Acid Catalysis: Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is often the enol formation. Once the monobromoketone is formed, the electron-withdrawing bromine atom can deactivate the molecule towards further enolization, which can help in achieving monosubstitution.
-
Base Catalysis: In the presence of a base, an enolate is formed, which is highly reactive. Base-catalyzed bromination is generally faster but can be more prone to polybromination. If using basic conditions, it is crucial to use a controlled amount of base and a non-nucleophilic one if substitution is to be avoided.
-
Q3: I've observed bromination on the aromatic ring of the 2-tetralone. How can this be prevented?
Bromination of the aromatic ring is an electrophilic aromatic substitution reaction that can compete with the desired α-bromination of the ketone. The reaction conditions will dictate which pathway is favored.
Minimizing Aromatic Bromination:
-
Avoid Strong Lewis Acids: Strong Lewis acid catalysts, such as FeBr₃ or AlCl₃, are potent promoters of electrophilic aromatic substitution.[1] Avoiding these catalysts will significantly reduce the extent of aromatic bromination.
-
Reaction in the Dark and at Moderate Temperatures: Free radical bromination on the aromatic ring can be initiated by light. Performing the reaction in the dark and at controlled, moderate temperatures can help to suppress this side reaction.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) in the presence of a radical initiator is typically used for allylic or benzylic bromination, but under different conditions, it can also be a source of electrophilic bromine. When aiming for α-bromination of the ketone, conditions should be chosen to favor enol or enolate formation rather than radical pathways or strong electrophilic aromatic substitution.
Experimental Protocols
Below are generalized experimental protocols for the bromination of 2-tetralone. These should be adapted and optimized for your specific research needs and laboratory conditions.
Protocol 1: Acid-Catalyzed Bromination of 2-Tetralone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tetralone in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as HBr in acetic acid.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (in the same solvent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with sodium thiosulfate solution to remove excess bromine, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification of Monobrominated 2-Tetralone
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent to first elute any non-polar impurities and unreacted starting material, then gradually increase the polarity to elute the monobrominated product. Dibrominated products, being more polar, will typically elute later.
-
-
Recrystallization:
-
Solvent Selection: Choose a solvent system in which the desired monobrominated product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar and a non-polar solvent (e.g., ethanol/water or ethyl acetate/hexane) can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Data Presentation
The following table summarizes the expected outcomes under different reaction conditions for the bromination of ketones, which can be applied to 2-tetralone.
| Condition | Brominating Agent | Catalyst | Expected Major Product | Common Side Products |
| Acidic | Br₂ | HBr (catalytic) | α-Monobromoketone | Dibromoketone (with excess Br₂) |
| Basic | Br₂ | NaOH (stoichiometric) | α-Monobromoketone | Polybrominated ketones, Haloform products (if methyl ketone) |
| Lewis Acid | Br₂ | FeBr₃ | Aromatic Bromination | α-Bromoketone |
Visualizations
Reaction Pathways
Caption: Main reaction pathways and significant side reactions in the bromination of 2-tetralone.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the bromination of 2-tetralone.
References
Technical Support Center: Purification of 7-Bromo-2-tetralone
Disclaimer: Detailed experimental data specifically for the purification of 7-Bromo-2-tetralone is limited in publicly available literature. The following troubleshooting guide and protocols are based on established principles of organic chemistry and data for analogous compounds, such as 7-Bromo-1-tetralone and other brominated ketones. These recommendations should be adapted as needed based on your specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., other brominated tetralones), poly-brominated species, and residual reagents from the synthesis, such as N-bromosuccinimide (NBS) or bromine.[1] The presence of excess brominating agent can also lead to colored impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective and widely used purification techniques for compounds like this compound are silica gel column chromatography and recrystallization.[2][3] Column chromatography is excellent for separating the desired product from impurities with different polarities, while recrystallization is effective for removing smaller amounts of impurities and obtaining a highly crystalline final product.
Q3: How can I remove residual bromine color from my crude product?
A3: A common method to remove excess bromine is to wash the crude product solution with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), during the workup.
Q4: My purified this compound is a solid. What is its expected appearance?
A4: While specific data for this compound is not widely published, analogous compounds like 7-Bromo-1-tetralone are typically white to light yellow or brown crystalline solids.[4] The color can be an indicator of purity, with purer compounds being lighter in color.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery from column chromatography | The product may be eluting with a different solvent polarity than expected. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column to find the optimal eluent. A good starting point for similar compounds is a mixture of hexanes and ethyl acetate.[5] |
| The compound might be adsorbing irreversibly to the silica gel. | If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%). | |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very similar to the product. | Try a different solvent system to alter the selectivity of the separation. For aromatic compounds, solvents like toluene might offer different interactions.[5] Using a shallower solvent gradient during elution can also improve separation. |
| Product oils out during recrystallization | The chosen solvent may be too good of a solvent, or the solution is being cooled too rapidly. | Select a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Cool the solution slowly to allow for proper crystal lattice formation. Seeding with a small crystal of the pure product can also induce crystallization. |
| Poor yield after recrystallization | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to minimize the amount of product that remains in the solution. |
| Persistent colored impurities in the final product | These may be highly conjugated or polymeric byproducts. | Passing the product through a short plug of silica gel or activated carbon can sometimes remove colored impurities. Ensure thorough removal of any residual brominating agents during the initial workup. |
Purification Strategies
The following table summarizes common purification methods applicable to this compound, based on data for similar compounds.
| Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | A common starting point is a low percentage of ethyl acetate (e.g., 2.5-10%) in hexanes, with the polarity gradually increased.[5] The optimal ratio should be determined by TLC to achieve an Rf value of 0.2-0.4 for the product.[5] |
| Recrystallization | N/A | n-Hexane, Ethanol, or mixtures like Hexanes/Acetone | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6] For brominated aromatic ketones, recrystallization from hexane has been reported to be effective.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a solvent like dichloromethane. Spot the solution on a silica gel TLC plate and develop it in various ratios of hexanes and ethyl acetate to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent determined from the TLC analysis. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Alternatively, for "dry loading," dissolve the product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the silica bed.[5]
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, ethyl acetate) at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Separation of 7-bromo-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively separating 7-bromo-2-tetralone from its isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts formed during the synthesis of this compound, and how can their formation be minimized?
A1: During the synthesis of this compound, the formation of isomeric byproducts, primarily 5-bromo-2-tetralone and 6-bromo-2-tetralone, is a common challenge. The ratio of these isomers is highly dependent on the reaction conditions. To favor the formation of the desired 7-bromo isomer, consider the following strategies:
-
Choice of Brominating Agent: Utilizing N-bromosuccinimide (NBS) as the brominating agent can provide better regioselectivity compared to elemental bromine (Br₂).[1]
-
Solvent Selection: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity towards the desired isomer.[1]
Q2: I am observing polybrominated byproducts in my product mixture. How can I prevent their formation?
A2: The formation of dibromo- and other polybrominated tetralones typically occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.[1] To mitigate this, the following steps are recommended:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.[1]
-
Monitor Reaction Progress: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material has been consumed.[1]
-
Reaction Time: Avoid unnecessarily long reaction times to prevent over-bromination.[1]
Q3: What is the most effective method for separating this compound from its isomers?
A3: Due to the similar polarities of the isomers, their separation can be challenging.[1] The most effective methods are:
-
Flash Column Chromatography: This is the most effective method for separating this compound from its isomers.[1] A silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[1]
-
Fractional Crystallization: This technique can be employed to purify the product further.[2] It is a stagewise separation method that relies on the liquid-solid phase transition and can separate multicomponent mixtures into narrow fractions.[2] Recrystallization may not be sufficient on its own to completely separate the isomers but can be used after chromatography for further purification.[1]
Q4: Can debromination be a side reaction, and how can it be prevented?
A4: Yes, debromination is an undesired side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-tetralone as a byproduct.[3] This reduces the yield and complicates purification.[3] Key factors that can cause debromination, especially in subsequent reactions like palladium-catalyzed cross-couplings, include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination.[3]
-
Choice of Base: Strong bases, particularly in the presence of protic solvents, are known to facilitate this side reaction.[3]
-
Presence of Hydride Sources: Solvents like alcohols, or even trace amounts of water, can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[3]
To minimize debromination, it is advisable to use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄), lower the reaction temperature, and use anhydrous aprotic solvents.[3]
Troubleshooting Guides
Issue: Low Yield and Significant Isomeric Impurities
This guide provides a systematic approach to diagnose and mitigate low yields and the presence of significant isomeric impurities.
Caption: Troubleshooting workflow for low yield and isomeric impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol [4] |
| CAS Number | 132095-54-6[5] |
| Appearance | Solid[5] |
| Purity | 97%[5] |
Table 2: Comparison of Synthetic Routes for 7-bromo-1-tetralone *
| Parameter | Traditional Route: Direct Bromination | Alternative Route: Cyclization of 4-(4-bromophenyl)butanoic acid |
| Starting Material | 1-Tetralone | 4-(4-bromophenyl)butanoic acid |
| Key Reagents | Aluminum chloride (AlCl₃), Bromine (Br₂) | Phosphorus pentoxide (P₂O₅), Toluene |
| Reported Yield | ~40%[6] | Up to 95%[6] |
| Purification Method | Flash chromatography[6] | Standard workup and crystallization[6] |
Note: Data for 7-bromo-1-tetralone is presented as a close analog due to the availability of comparative data. The principles are applicable to the synthesis of this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol outlines a general procedure for the purification of this compound from its isomers.
Caption: Experimental workflow for purification by flash chromatography.
Methodology:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: The crude product mixture is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed sample is carefully added to the top of the column.
-
Elution: The separation is achieved by passing a mobile phase, typically a gradient of ethyl acetate in hexanes, through the column.[1] The polarity of the mobile phase is gradually increased to elute the different components from the column.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Monitoring: The composition of each fraction is monitored by TLC to identify the fractions containing the pure desired product.
-
Combining and Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[1][3]
Protocol 2: Synthesis of 7-bromo-1-tetralone via Intramolecular Friedel-Crafts Acylation *
This method involves the cyclization of 4-(4-bromophenyl)butanoic acid.[7][8]
Materials:
Procedure:
-
To a solution of 4-(4-bromophenyl)butanoic acid in toluene, add phosphorus pentoxide.[8]
-
Heat the reaction mixture to 110°C and stir for 2 hours.[8]
-
Monitor the reaction completion by TLC.[8]
-
After completion, cool the mixture to room temperature.[8]
-
Carefully quench the reaction by pouring it into ice water.[8]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.[8]
-
Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether.[8]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by column chromatography or recrystallization.[7]
Note: This protocol is for the synthesis of the 1-tetralone isomer but illustrates a high-yield synthetic strategy.
Logical Relationships
The following diagram illustrates the relationship between reaction parameters and the outcome of the bromination reaction.
Caption: Relationship between reaction conditions and product outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. rcprocess.se [rcprocess.se]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H9BrO | CID 3691574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 132095-54-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in Suzuki coupling of bromotetralones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of bromotetralones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of bromotetralones?
Low yields in the Suzuki coupling of bromotetralones can arise from several factors. The most common issues include:
-
Catalyst Inactivity: The palladium catalyst is highly sensitive to oxygen. Failure to maintain strictly inert reaction conditions can lead to catalyst deactivation.[1]
-
Suboptimal Ligand Choice: Bromotetralones are relatively electron-rich, which can make the initial oxidative addition step of the catalytic cycle sluggish.[1] Using bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[1][2]
-
Boronic Acid Instability: The boronic acid reagent may degrade, particularly through protodeboronation (the cleavage of the C-B bond), which is a common issue with heteroaryl boronic acids.[1][3]
-
Incorrect Base or Solvent Selection: The choice of base and solvent is critical. The base activates the boronic acid for the transmetalation step, and the solvent affects the solubility of all components and the stability of reaction intermediates.[1][4]
-
Side Reactions: Common side reactions include dehalogenation of the bromotetralone starting material and homocoupling of the boronic acid.[1][3]
Q2: I am observing a significant amount of the dehalogenated tetralone in my reaction mixture. What causes this and how can I fix it?
The formation of a dehalogenated product is a result of a dehalogenation side reaction.[1][3] This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand, which can then reductively eliminate with the aryl group.[3]
Troubleshooting Steps:
-
Optimize Base Selection: Certain bases can promote dehalogenation. Consider using a non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Choose the Right Ligand: A bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, making it kinetically favored over the dehalogenation reaction.[1][2]
-
Adjust Reaction Temperature: Lowering the reaction temperature may help suppress this side reaction, though it might also slow down the desired coupling.[1]
Q3: My reaction is producing a large amount of biaryl product from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3][5]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen from oxidizing the catalyst.[1][6]
-
Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require an in-situ reduction step that can sometimes lead to homocoupling. Using a direct Pd(0) source can mitigate this issue.[1]
-
Control Reaction Temperature: High temperatures can sometimes promote homocoupling.[1]
-
Modify Reagent Stoichiometry: Using a slight excess of the bromotetralone relative to the boronic acid can sometimes reduce homocoupling.
Q4: My reaction shows little to no conversion of the starting bromotetralone. What should I do?
A lack of conversion typically points to issues with the catalyst, ligands, or overall reaction setup.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Activity: Ensure all reagents and solvents are dry and that the reaction is set up under a strict inert atmosphere.[1] Use fresh, high-quality palladium catalyst and ligands.
-
Select an Appropriate Ligand: For electron-rich aryl bromides like bromotetralone, standard ligands such as PPh₃ may be ineffective.[2][7] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step.[2][8]
-
Check Solubility: Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. For inorganic bases, a co-solvent like water may be necessary to aid solubility.[1]
-
Consider a Pre-formed Catalyst: Use a more robust, pre-formed catalyst, such as XPhos Pd G3, which can be more active and stable.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of bromotetralones.
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
Data Presentation: Reaction Parameter Comparison
Table 1: General Starting Conditions for Suzuki Coupling of Bromotetralones
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Bromotetralone (1.0 equiv) | The electrophilic partner in the coupling.[3] |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G3 (1-2 mol%) | Pd(dppf)Cl₂ is a good starting point; XPhos G3 is for more challenging substrates.[1] |
| Ligand | Electron-rich, bulky phosphine (e.g., XPhos, SPhos) | Facilitates the oxidative addition of the electron-rich bromotetralone.[2][8] |
| Base | Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) | Activates the boronic acid for transmetalation; generally effective and minimize side reactions.[1][2][4] |
| Solvent | Dioxane/Water (4:1) or Toluene/Water (10:1) | Aprotic organic solvent with water to help dissolve the inorganic base.[1] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers.[1] |
Table 2: Comparison of Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃, K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard, cost-effective choice, but can be less effective for hindered substrates.[4] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, THF | Often provides higher yields, especially for difficult couplings, due to higher solubility.[1][2] |
| K₃PO₄ | Moderate | Toluene, Dioxane | A mild and effective base, often used for substrates with base-sensitive functional groups.[1][8] |
| KOtBu | Very Strong | Toluene, Dioxane | Can be effective for very hindered systems but may promote side reactions.[2][9] |
| KF | Weak | THF | Used when substrates are highly base-sensitive; activates boronic acid without strong basicity.[8][10] |
Experimental Protocols
Protocol 1: General Conditions using Pd(dppf)Cl₂
This protocol provides a reliable starting point for the Suzuki coupling of a bromotetralone with a range of aryl boronic acids.[1]
Reagents:
-
Bromotetralone (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the bromotetralone, boronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Hindered Substrates using a Pre-catalyst
This protocol utilizes a more active, pre-formed catalyst system that can be effective when dehalogenation is a significant issue or the coupling partners are sterically hindered.[1]
Reagents:
-
Bromotetralone (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor and work up the reaction as described in Protocol 1.
Suzuki Catalytic Cycle and Common Pitfalls
The diagram below illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where common issues can arise.
Caption: The Suzuki catalytic cycle with key troubleshooting points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Cross-Coupling Reactions of 7-Bromo-2-tetralone
Welcome to the Technical Support Center for cross-coupling reactions involving 7-Bromo-2-tetralone. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) designed to help you minimize dehalogenation and other common side reactions, ensuring the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of 2-tetralone as a byproduct.[1] This reduces the yield of your desired cross-coupled product and complicates purification.[1] this compound can be susceptible to this side reaction, particularly under harsh reaction conditions or with highly active catalysts.[1]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This can arise from several sources, including:
-
Solvents: Alcohols and N,N-dimethylformamide (DMF) can act as hydride donors.[1]
-
Bases: Amine bases and sometimes even water can be sources of hydrides.[1]
-
Starting Materials: Impurities in the reagents can also contribute. Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the dehalogenated product.[2]
Q3: Which cross-coupling reactions are most suitable for this compound, and how does the choice of reaction affect the risk of dehalogenation?
A3: Several palladium-catalyzed cross-coupling reactions can be used with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The risk of dehalogenation can vary with the reaction type and conditions. Generally, reactions that can be run under milder conditions (lower temperatures, weaker bases) are less prone to dehalogenation. For instance, modern Suzuki-Miyaura and Buchwald-Hartwig reactions often employ highly efficient catalyst systems that allow for milder conditions.[3]
Q4: How does the choice of ligand impact the extent of dehalogenation?
A4: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often recommended to minimize dehalogenation.[4] These ligands promote the desired reductive elimination of the cross-coupled product over the competing dehalogenation pathway.[4] Less bulky and electron-poor ligands, like triphenylphosphine (PPh₃), can sometimes lead to a higher incidence of dehalogenation.
Troubleshooting Guides
Issue 1: Significant formation of 2-tetralone (dehalogenated byproduct) is observed.
Potential Cause: The reaction conditions are promoting the formation of palladium-hydride species, leading to hydrodehalogenation.
Troubleshooting Steps:
-
Evaluate the Base: Strong bases or amine bases can be a source of hydrides.
-
Recommendation: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]
-
-
Assess the Solvent: Protic solvents or those known to be hydride donors can contribute to dehalogenation.
-
Recommendation: Use anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF).[4] If a co-solvent is necessary, minimize the amount of any protic solvent.
-
-
Optimize the Ligand: The current ligand may not be optimal for promoting the desired coupling over dehalogenation.
-
Recommendation: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4]
-
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.
-
Recommendation: Attempt the reaction at a lower temperature. This may require a longer reaction time, so monitor the progress closely.[1]
-
Issue 2: The cross-coupling reaction is sluggish or does not go to completion, leading to a mixture of starting material and dehalogenated product.
Potential Cause: The catalytic activity is low, allowing the slower dehalogenation side reaction to become more prominent.
Troubleshooting Steps:
-
Check Catalyst and Reagent Quality: The palladium catalyst, ligand, and other reagents may be of poor quality or deactivated.
-
Recommendation: Use fresh, high-quality reagents. Ensure that the palladium catalyst and ligands have been stored under an inert atmosphere.
-
-
Increase Catalyst Loading: The catalyst concentration may be too low for efficient coupling.
-
Recommendation: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
-
-
Consider a Pre-catalyst: In situ generation of the active Pd(0) species may be inefficient.
-
Recommendation: Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) that is more readily activated.
-
-
Ensure Anhydrous and Anaerobic Conditions: Water and oxygen can deactivate the catalyst.
-
Recommendation: Use oven-dried glassware and rigorously degassed solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions with aryl bromides, with a focus on minimizing dehalogenation. The data is illustrative and based on general trends observed for similar substrates.
Table 1: Effect of Ligand Choice on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | General Characteristics | Tendency for Dehalogenation |
| PPh₃ | Less bulky, electron-neutral | Higher |
| P(o-tol)₃ | Moderately bulky | Moderate |
| XPhos | Bulky, electron-rich | Lower |
| SPhos | Bulky, electron-rich | Lower |
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent | Temperature (°C) | Dehalogenation Level |
| Na₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| K₃PO₄ | Toluene/H₂O | 80-100 | Low |
| Cs₂CO₃ | Dioxane | 100 | Low |
| Et₃N | DMF | 110 | High |
| KOtBu | THF | 80 | Moderate to High |
Experimental Protocols
The following are general protocols for common cross-coupling reactions, adapted for this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ and SPhos under a positive flow of argon.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the amine followed by anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling, showing the competing dehalogenation pathway.
Caption: Troubleshooting workflow for minimizing dehalogenation in cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 7-Bromo-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst and conditions for coupling reactions involving 7-Bromo-2-tetralone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: The bromine atom on the aromatic ring of this compound makes it a suitable substrate for several powerful palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or their derivatives, ideal for creating biaryl structures or introducing alkyl/vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with a wide range of primary and secondary amines, a crucial transformation in pharmaceutical chemistry.[1]
-
Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes, introducing a versatile alkynyl moiety for further synthetic modifications.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings of substrates like this compound can often be attributed to several factors:
-
Catalyst Inactivity: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under strictly inert conditions (e.g., under argon or nitrogen).[2]
-
Suboptimal Ligand Choice: The electron-rich nature of the tetralone ring system may slow down the oxidative addition step. Employing bulky and electron-rich phosphine ligands such as XPhos or SPhos can facilitate this step.[2]
-
Issues with the Boronic Acid: Boronic acids can degrade, particularly through protodeboronation. Use high-quality boronic acids and consider using boronate esters for increased stability.[2][3]
-
Incorrect Base or Solvent: The choice of base is critical for activating the boronic acid, and the solvent must ensure the solubility of all components. A common system is a carbonate or phosphate base in a mixture of an organic solvent and water.[2]
Q3: I am observing significant dehalogenation (formation of 2-tetralone) in my reaction mixture. How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] To minimize this:
-
Ligand Selection: Use sterically hindered and electron-rich ligands (e.g., XPhos, SPhos) which can promote the desired cross-coupling over the dehalogenation pathway.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation.
-
Base Selection: The choice of base can influence the extent of dehalogenation. Screening different bases may be necessary.
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred. The copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Modern palladium catalysts and ligands have been developed that efficiently facilitate the coupling without the need for copper.[4]
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A5: For a successful Buchwald-Hartwig amination, consider the following:
-
Catalyst and Ligand: A palladium source (e.g., Pd(OAc)₂ or a pre-catalyst) combined with a suitable phosphine ligand (e.g., BINAP, Xantphos) is crucial.[1][5] The choice of ligand can depend on the nature of the amine.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) being common choices.[1]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is essential to prevent catalyst deactivation.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Suboptimal ligand/catalyst; Incorrect base or solvent. | Ensure anhydrous and anaerobic conditions; Use fresh, high-quality catalyst and ligands; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[2] |
| Significant Dehalogenation | High reaction temperature; Inappropriate ligand. | Lower the reaction temperature; Use bulky, electron-rich ligands like XPhos or SPhos. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and reagents; Ensure the base is appropriate for the chosen boronic acid.[3] |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | Optimize chromatographic conditions; Consider a different work-up procedure to remove catalyst residues. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base for the amine. | Use fresh reagents and ensure inert conditions; For less reactive amines, consider a stronger base like LiHMDS.[1] |
| Side Product Formation (e.g., hydrodehalogenation) | Inappropriate ligand; High reaction temperature. | Screen different phosphine ligands (e.g., Xantphos, BINAP); Lowering the reaction temperature may reduce side reactions.[1][5] |
| Amine Decomposition | Reaction temperature is too high for the specific amine. | Reduce the reaction temperature and monitor for improvement. |
| Poor Solubility of Reagents | Incorrect solvent choice. | Screen alternative solvents like toluene, dioxane, or THF. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently strong base. | Use a fresh batch of palladium catalyst; Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and in sufficient excess. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of copper co-catalyst and oxygen. | Switch to a copper-free protocol; Ensure the reaction is run under strictly anaerobic conditions.[4] |
| Decomposition of Starting Materials | High reaction temperature. | Optimize the reaction temperature; some Sonogashira couplings can proceed at room temperature.[4] |
| Difficulty in Removing Copper Salts | Use of a copper co-catalyst. | Perform an aqueous work-up with an ammonia solution to complex and remove copper salts. |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for coupling reactions with 7-Bromo-1-tetralone, a close structural analog of this compound. These should serve as a good starting point for optimization.
Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone Analogs
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | ~85-95 |
| 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | ~90-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | ~80-90 |
Buchwald-Hartwig Amination of 7-Bromo-1-tetralone Analogs
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | ~85-95[1] |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | ~80-90[1] |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | ~75-85[1] |
Sonogashira Coupling of Aryl Bromide Analogs
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12-24 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12-24 | High |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12-24 | Moderate-High |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, and XPhos.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the sodium tert-butoxide to the tube.
-
Add the degassed toluene followed by the secondary amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Preventing homocoupling in palladium-catalyzed reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions, and why is it a problem?
A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other to form a symmetrical dimer. For instance, in a Suzuki coupling, two molecules of the boronic acid can couple to form a biaryl byproduct. In a Sonogashira coupling, two terminal alkyne molecules can form a symmetric diyne, a reaction often called Glaser coupling.[1][2][3] This side reaction is undesirable because it consumes starting materials, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1][3]
Q2: What are the primary causes of homocoupling?
A2: The main causes of homocoupling are generally related to two factors: the presence of oxygen and the state of the palladium catalyst.[1][2][4]
-
Oxygen: Dissolved oxygen in the reaction mixture can promote the undesired coupling pathway. In Suzuki reactions, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling of the boronic acid.[1][2][5] In copper-catalyzed Sonogashira reactions, oxygen facilitates the oxidative dimerization of copper acetylide intermediates, leading to Glaser coupling.[3][6][7]
-
Palladium(II) Species: Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) requires an initial reduction step to generate the catalytically active Pd(0) species.[5][8] This reduction can sometimes proceed via a non-productive pathway where two molecules of the nucleophile (e.g., boronic acid) are consumed to form a homocoupled product.[2][5][9]
Q3: How does the choice of palladium source affect homocoupling?
A3: The palladium source is critical. Pd(II) salts like Pd(OAc)₂ are common but must be reduced to Pd(0) for the catalytic cycle to begin. This reduction can occur by consuming phosphine ligands or by the homocoupling of two boronic acid molecules, which is an undesirable pathway.[5] Pd(0) sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, start in the correct oxidation state but can be unstable.[5] Modern Pd(II) precatalysts (e.g., Buchwald precatalysts) are often preferred as they are designed to generate the active Pd(0) catalyst cleanly and efficiently upon activation, minimizing homocoupling pathways.[5]
Q4: What is the most effective way to remove oxygen from my reaction?
A4: Rigorous exclusion of oxygen is crucial. The two most common and effective laboratory techniques are:
-
Inert Gas Sparging: Bubbling an inert gas (high-purity nitrogen or argon) through the reaction solvent for an extended period (e.g., 20-30 minutes) displaces dissolved oxygen. A subsurface sparge is particularly effective.[9][10]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. Repeating this cycle at least three times is highly effective for removing dissolved gases.[6]
Q5: What is the role of ligands in preventing homocoupling?
A5: Ligands, particularly bulky and electron-rich phosphines, play a key role in stabilizing the palladium catalyst and influencing selectivity. They can accelerate the desired reductive elimination step to form the cross-coupled product, thereby outcompeting side reactions like homocoupling.[1][6] In some cases, specific ligand architectures can also suppress catalyst decomposition.[11]
Q6: How does reaction temperature influence selectivity and side reactions?
A6: Temperature is a critical parameter that must be optimized. While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black, which reduces catalytic activity and can promote side reactions.[12] Conversely, temperatures that are too low may result in a sluggish reaction where side reactions can become more prominent.[12] The optimal temperature is highly dependent on the specific substrates, catalyst, and ligand system being used.[13][14]
Troubleshooting Guides
Guide 1: Suzuki Coupling
Issue: My reaction shows significant formation of a symmetrical biaryl byproduct derived from my boronic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Proposed Mechanisms for Boronic Acid Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in the synthesis of 7-Bromo-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 7-Bromo-2-tetralone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenge in synthesizing this compound is controlling the regioselectivity of the bromination reaction on the 2-tetralone core. Direct electrophilic bromination of 2-tetralone is likely to yield a mixture of isomers, primarily the 6-bromo and 8-bromo derivatives, with the desired 7-bromo isomer often being a minor product. This is due to the directing effects of the alkyl and carbonyl groups on the aromatic ring. Separating these isomers can be difficult due to their similar physical properties.
Q2: Which synthetic strategies can be employed to favor the formation of this compound?
Due to the challenges of direct bromination, a multi-step synthetic approach is generally more effective for obtaining this compound with high regioselectivity. A plausible strategy involves the cyclization of a precursor that already contains the bromine atom at the desired position. For instance, a synthetic route starting from a suitably substituted phenylacetic acid derivative could be employed.
Q3: How can I minimize the formation of polybrominated byproducts?
The formation of di- and polybrominated products can be minimized by carefully controlling the stoichiometry of the brominating agent. Using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) can sometimes offer better control and milder reaction conditions, reducing the likelihood of over-bromination. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to quench the reaction once the starting material is consumed.
Q4: What are the recommended purification methods to isolate this compound?
Given the likely presence of isomeric byproducts, column chromatography is the most effective method for isolating this compound. A silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically recommended. Recrystallization may be used as a subsequent purification step to obtain a highly pure product, although it may not be sufficient on its own to separate close-boiling isomers.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 7-bromo isomer in direct bromination | - The alkyl and carbonyl groups of 2-tetralone direct bromination to other positions (6 and 8).- Unoptimized reaction conditions (temperature, catalyst, solvent). | - Employ a multi-step synthesis with a pre-brominated starting material.- If attempting direct bromination, screen different Lewis acid catalysts and solvents to alter the isomer distribution.- Lowering the reaction temperature may improve selectivity in some cases. |
| Formation of multiple inseparable isomers | - Similar polarity and boiling points of the bromo-2-tetralone isomers. | - Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient, or a different stationary phase).- Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group. |
| Presence of polybrominated byproducts | - Excess of the brominating agent.- Reaction time is too long. | - Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents).- Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.- Consider using a milder brominating agent like NBS. |
| Incomplete reaction or low conversion | - Insufficient activation of the brominating agent.- Low reaction temperature or short reaction time. | - Ensure the catalyst is active and used in the correct amount.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation.- Ensure all reagents and solvents are anhydrous, as moisture can deactivate catalysts. |
Experimental Protocols
Proposed Multi-Step Synthesis of this compound
This protocol is a proposed route based on established chemical principles, as a direct and regioselective synthesis is not well-documented.
Step 1: Synthesis of 4-(4-bromophenyl)acetyl chloride
-
To a solution of 4-bromophenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(4-bromophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Arndt-Eistert Homologation to 3-(4-bromophenyl)propanoic acid
-
Dissolve the crude 4-(4-bromophenyl)acetyl chloride in an anhydrous ether, such as diethyl ether or THF.
-
Add this solution dropwise to a solution of diazomethane in ether at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting diazoketone is then subjected to Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in a suitable solvent like methanol to yield the corresponding methyl ester.
-
Hydrolyze the methyl ester using a base such as sodium hydroxide, followed by acidic workup to obtain 3-(4-bromophenyl)propanoic acid.
Step 3: Friedel-Crafts Cyclization to this compound
-
Treat the 3-(4-bromophenyl)propanoic acid with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture, typically at temperatures ranging from 80 to 120 °C, for several hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Proposed multi-step synthesis of this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
Technical Support Center: Synthesis of Bromo-Tetralones
Important Note for Researchers: While your query focused on the synthesis of 7-Bromo-2-tetralone, a comprehensive review of available scientific literature and technical documentation reveals a significant lack of detailed protocols, scale-up data, and troubleshooting guides for this specific isomer. Most published research focuses extensively on the synthesis of its isomer, 7-Bromo-1-tetralone , a key building block in medicinal chemistry and materials science.[1][2]
This guide therefore provides a detailed technical support center for the synthesis of 7-Bromo-1-tetralone . The principles, purification techniques, and troubleshooting strategies discussed here may offer valuable insights for the development of a synthesis process for the 2-tetralone isomer.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 132095-54-6[1] |
| Molecular Formula | C₁₀H₉BrO[1] |
| Molecular Weight | 225.08 g/mol [1] |
| Appearance | Off-white to light yellow crystalline powder[1] |
| Melting Point | 38-42 °C[1] |
Technical Support for the Synthesis of 7-Bromo-1-tetralone
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the two primary synthetic routes to 7-Bromo-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: My synthesis is producing a mixture of bromo-tetralone isomers. How can I improve the regioselectivity for the 7-bromo isomer?
A1: The formation of isomeric byproducts, especially 5-Bromo-1-tetralone, is a common challenge in the direct bromination of 1-tetralone.[3] The ratio of these isomers is highly dependent on reaction conditions. To favor the formation of the desired 7-bromo isomer, consider the following optimizations:
-
Choice of Brominating Agent: Using N-bromosuccinimide (NBS) can offer better regioselectivity compared to elemental bromine (Br₂).[3]
-
Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents are often preferred.[3]
-
Temperature: Lowering the reaction temperature may improve selectivity.[3]
-
Alternative Route: For the highest regioselectivity, the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyric acid is the preferred method as it unambiguously yields the 7-bromo isomer.[3][]
Q2: I am observing significant amounts of polybrominated byproducts. What is the cause and how can I minimize their formation?
A2: Polybromination (the formation of dibromo- and other polybrominated tetralones) occurs when the reaction proceeds for too long or with an excess of the brominating agent.[3] To mitigate this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.[3]
-
Reaction Monitoring: Carefully monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.[3]
-
Control Reaction Time: Avoid unnecessarily long reaction times to prevent over-bromination.[3]
Q3: The purification of 7-Bromo-1-tetralone is proving difficult. What are the most effective methods to separate it from isomers and byproducts?
A3: Purification is challenging due to the similar polarities of the various isomers.[3]
-
Flash Column Chromatography: This is the most effective method for separating 7-Bromo-1-tetralone from its isomers. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[3]
-
Recrystallization: While recrystallization can be used for further purification after chromatography, it is often insufficient on its own to completely separate the isomers.[3]
Q4: My Friedel-Crafts cyclization reaction is not going to completion. How can I improve the yield?
A4: Incomplete cyclization is a common issue in this synthesis. To drive the reaction to completion:
-
Choice of Catalyst: Strong cyclizing agents like polyphosphoric acid (PPA) or Eaton's reagent are effective. The choice and amount of the catalyst are critical.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can deactivate the catalyst.[3]
-
Temperature and Time: The reaction must be heated to a sufficient temperature for an adequate duration. Monitor by TLC to determine the optimal reaction time.[3]
Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of 7-Bromo-1-tetralone.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Friedel-Crafts Cyclization |
| Starting Material | 1-Tetralone | 4-(4-bromophenyl)butanoic acid |
| Key Reagents | Aluminum chloride (AlCl₃), Bromine (Br₂) | Polyphosphoric acid (PPA) or P₂O₅ |
| Typical Reaction Time | ~2 hours | ~2 hours |
| Reported Yield | ~40% | Up to 95% |
| Key Challenge | Formation of isomers, polybromination | Requires anhydrous conditions, catalyst handling |
| Purification Method | Flash chromatography required to separate isomers | Standard workup and crystallization/chromatography |
Experimental Protocols
Route 1: Direct Bromination of 1-Tetralone
This method involves the electrophilic aromatic substitution of 1-tetralone.[]
-
Under a nitrogen atmosphere, add aluminum chloride (19.6 g, 146.8 mmol) to a round-bottomed flask and cool to 0°C.[]
-
Slowly add 1-tetralone (8.62 g, 58.9 mmol) over 10 minutes.[]
-
Heat the reaction mixture to 90°C and maintain for approximately 45 minutes.[]
-
Add bromine (11.2 g, 70.1 mmol) and stir the mixture at 90°C for 1 hour.[]
-
Quench the reaction by carefully adding 30 mL of ice water, followed by 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.[]
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate 7-Bromo-1-tetralone.[3]
Route 2: Intramolecular Friedel-Crafts Cyclization
This is the preferred route for large-scale synthesis due to its high yield and regioselectivity.[]
-
Add 4-(4-bromophenyl)butyric acid (97 g, 397 mmol) to polyphosphoric acid (580 g) in a suitable reaction flask.[]
-
Heat the mixture with stirring to 90°C and maintain for 10 minutes.[]
-
Cool the reaction mixture to 0°C and carefully quench by slowly adding 6M NaOH solution to neutralize the acid.[]
-
Extract the product with a suitable organic solvent such as methyl tert-butyl ether.[]
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[]
-
Purify the product by column chromatography and/or recrystallization from hexane.[]
Synthetic Workflow Visualization
Caption: Comparative workflow for the main synthetic routes to 7-Bromo-1-tetralone.
References
Validation & Comparative
A Comparative Guide to 7-Bromo-2-tetralone and 6-Bromo-2-tetralone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and ensuring optimal reaction outcomes. Brominated tetralones are versatile building blocks, serving as key intermediates in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. This guide provides an objective, data-driven comparison of two constitutional isomers: 7-Bromo-2-tetralone and 6-Bromo-2-tetralone. We will delve into their synthesis, physicochemical properties, and critically, their differential reactivity in key synthetic transformations, supported by experimental protocols and theoretical considerations.
Physicochemical and Spectroscopic Data
A fundamental understanding of the physical and spectral properties of these isomers is crucial for their effective utilization in the laboratory. The following table summarizes key data for this compound and 6-Bromo-2-tetralone.
| Property | This compound | 6-Bromo-2-tetralone |
| Molecular Formula | C₁₀H₉BrO | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol | 225.08 g/mol |
| CAS Number | 132095-54-6[1] | 4133-35-1[2] |
| Appearance | Solid | Pale yellow to brown crystalline powder[2][3] |
| Melting Point | Not readily available | 70-76 °C[2][3] |
| Boiling Point | Not readily available | 319.2±42.0 °C (Predicted)[2][3] |
| ¹H NMR (Predicted) | Signals for aromatic, benzylic, and aliphatic protons, with distinct splitting patterns due to bromine substitution. | Signals for aromatic, benzylic, and aliphatic protons, with distinct splitting patterns due to bromine substitution. |
| ¹³C NMR (Predicted) | Unique signals for each of the 10 carbon atoms, influenced by the position of the bromine and carbonyl groups. | Unique signals for each of the 10 carbon atoms, influenced by the position of the bromine and carbonyl groups. |
Note: Experimental NMR data is not consistently available in public databases. Predicted data is based on standard chemical shift values and substituent effects.
Synthesis of this compound and 6-Bromo-2-tetralone
The synthetic accessibility of these isomers is a key consideration for their application. While both can be prepared from corresponding brominated phenylacetic acids, the specific procedures and yields can vary.
Synthesis of 6-Bromo-2-tetralone
A well-established method for the synthesis of 6-Bromo-2-tetralone involves the Friedel-Crafts acylation of ethylene with 4-bromophenylacetyl chloride. The acid chloride is typically generated in situ from 4-bromophenylacetic acid.
Experimental Protocol: Synthesis of 6-Bromo-2-tetralone
This protocol is adapted from established literature procedures.
Step 1: Preparation of 4-Bromophenylacetyl Chloride
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromophenylacetic acid (1.0 eq.), anhydrous dichloromethane, and a catalytic amount of dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
The resulting solution of 4-bromophenylacetyl chloride is typically used directly in the next step after partial concentration.
Step 2: Friedel-Crafts Acylation and Cyclization
-
In a separate, dry, three-necked flask equipped with a gas inlet, overhead stirrer, and thermometer, suspend aluminum chloride (AlCl₃, 2.0 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the 4-bromophenylacetyl chloride solution from Step 1 to the AlCl₃ suspension via cannula, maintaining the temperature below 15 °C.
-
Bubble ethylene gas through the vigorously stirred suspension for 1-2 hours.
-
Monitor the reaction by HPLC or TLC for completion.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with 2N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield 6-Bromo-2-tetralone. A reported yield for a similar procedure is 88%.
Synthesis of this compound
The synthesis of this compound can be envisioned through a similar Friedel-Crafts based strategy starting from 3-bromophenylacetic acid.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a proposed route based on established chemical transformations.
Step 1: Preparation of 3-Bromophenylacetyl Chloride
-
Following the procedure for the 6-bromo isomer, react 3-bromophenylacetic acid with oxalyl chloride in the presence of catalytic DMF in dichloromethane to generate 3-bromophenylacetyl chloride.
Step 2: Friedel-Crafts Acylation and Cyclization
-
React the in situ generated 3-bromophenylacetyl chloride with ethylene in the presence of aluminum chloride in dichloromethane, analogous to the synthesis of the 6-bromo isomer.
-
The subsequent workup and purification would be similar, involving an aqueous quench, extractions, washes, and final purification by column chromatography to afford this compound.
dot
Caption: Synthetic pathways for 6- and this compound.
Comparative Reactivity in Organic Synthesis
The position of the bromine atom on the aromatic ring significantly influences the electronic properties of the molecule, leading to differences in reactivity.
Electrophilicity and Cross-Coupling Reactions
In reactions where the brominated tetralone acts as an electrophile, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the reactivity is largely governed by the ease of oxidative addition of the aryl-bromide bond to the palladium(0) catalyst.
-
This compound: The bromine atom is meta to the electron-donating alkyl portion of the fused ring system. This results in a less pronounced electronic effect on the carbon-bromine bond compared to the 6-bromo isomer.
-
6-Bromo-2-tetralone: The bromine atom is para to the electron-donating alkyl substituent. The electron-donating nature of the alkyl group can slightly decrease the electrophilicity of the carbon atom attached to the bromine, potentially leading to a slower rate of oxidative addition compared to the 7-bromo isomer under identical conditions.
Therefore, it is predicted that This compound would be slightly more reactive in palladium-catalyzed cross-coupling reactions than 6-Bromo-2-tetralone, although both are expected to be effective substrates.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-2-tetralone
This is a general procedure that can be adapted for either isomer.
-
To an oven-dried reaction vessel, add the bromo-2-tetralone (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Acidity of α-Protons and Enolate Reactions
The ketone functionality in both isomers allows for deprotonation at the α-carbons (C1 and C3) to form enolates, which can then participate in reactions such as alkylations, aldol condensations, and halogenations. The acidity of the α-protons is primarily influenced by the electron-withdrawing carbonyl group. The position of the bromine atom on the distant aromatic ring is expected to have a negligible effect on the pKa of these protons. Therefore, This compound and 6-Bromo-2-tetralone are expected to exhibit very similar reactivity in enolate-based transformations.
Representative Experimental Protocol: α-Alkylation of a Bromo-2-tetralone
This protocol requires strictly anhydrous conditions and the use of a strong, non-nucleophilic base.
-
In an oven-dried, two-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.
-
After stirring for 30 minutes, add a solution of the bromo-2-tetralone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
While both this compound and 6-Bromo-2-tetralone are valuable intermediates in organic synthesis, their utility can be subtly distinguished by the position of the bromine substituent. The primary difference lies in their predicted reactivity as electrophiles in cross-coupling reactions, where the 7-bromo isomer is anticipated to be slightly more reactive due to electronic effects. In contrast, their reactivity in reactions involving enolate formation at the α-position to the ketone is expected to be nearly identical.
The choice between these two isomers will ultimately depend on the specific synthetic strategy, the desired substitution pattern in the final product, and the commercial availability and cost of the respective starting materials. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision for their synthetic endeavors.
References
Reactivity Face-Off: A Comparative Guide to 7-Bromo-2-tetralone and 7-Chloro-2-tetralone
For researchers and professionals in drug development and synthetic chemistry, the choice between halogenated starting materials is a critical decision that profoundly influences reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 7-Bromo-2-tetralone and 7-Chloro-2-tetralone, two key intermediates in the synthesis of complex molecular scaffolds. The analysis is supported by established chemical principles and representative experimental data for analogous transformations.
Executive Summary: Reactivity in Palladium-Catalyzed Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, This compound is the more reactive substrate compared to 7-Chloro-2-tetralone . This heightened reactivity is a direct consequence of the carbon-halogen bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction times, milder required conditions, and often higher yields.
Conversely, 7-Chloro-2-tetralone offers a significant cost advantage, being generally more economical and available in larger quantities, making it an attractive option for large-scale synthesis where optimization of reaction conditions can overcome its lower reactivity.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative performance of this compound and 7-Chloro-2-tetralone in two of the most pivotal cross-coupling reactions in modern synthesis. The quantitative data is based on typical outcomes for these classes of compounds.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 7-Chloro-2-tetralone |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Water | 1,4-Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Moderate to Good |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | 7-Chloro-2-tetralone |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / RuPhos |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 90-110 °C | 100-120 °C |
| Reaction Time | 8-16 hours | 18-36 hours |
| Expected Yield | Excellent (e.g., ~80-90% for 1-tetralone)[1] | Good |
A Note on Nucleophilic Aromatic Substitution (SNAr)
While less common for these specific substrates without strong electron-withdrawing activation, it is important to note that in Nucleophilic Aromatic Substitution (SNAr) reactions, the reactivity trend of halogens is often inverted (F > Cl > Br > I). This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the greater electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.
Mandatory Visualizations
The following diagrams illustrate the fundamental principles and workflows discussed.
Caption: Reactivity comparison based on C-X bond strength.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be regarded as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-2-tetralone with Morpholine (Representative)
-
Materials:
-
7-Chloro-2-tetralone (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 7-Chloro-2-tetralone, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-36 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
-
Conclusion
The choice between this compound and 7-Chloro-2-tetralone is a classic trade-off between reactivity and cost. For rapid synthesis, development of diverse analogues, and reactions where mild conditions are paramount, This compound is the superior choice due to its higher reactivity. For large-scale manufacturing where cost is a primary driver, the more economical 7-Chloro-2-tetralone is a viable alternative, provided that the necessary investment is made in optimizing reaction conditions to activate the more robust C-Cl bond.
References
A Comparative Guide to Alternative Synthetic Routes for 7-Substituted-2-Tetralones
For researchers, scientists, and professionals in drug development, the 7-substituted-2-tetralone scaffold is a crucial building block in the synthesis of a wide range of biologically active molecules. The strategic placement of substituents on the aromatic ring significantly influences the pharmacological properties of the final compounds. Consequently, efficient and versatile synthetic routes to these intermediates are of paramount importance. This guide provides a comparative overview of several key synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Methodologies
The synthesis of 7-substituted-2-tetralones can be approached through various classical and modern organic chemistry reactions. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of key performance indicators for three distinct and representative synthetic pathways.
| Synthetic Route | Key Starting Materials | Number of Steps | Overall Yield | Key Reagents/Conditions |
| Route 1: Birch Reduction of Dimethoxynaphthalene | 2,7-Dimethoxynaphthalene | 2 | ~84% | 1. Na, liq. NH₃, EtOH2. 5% aq. HCl, Acetone |
| Route 2: Friedel-Crafts Acylation/Cyclization | p-Methoxyphenylacetyl chloride, Ethylene | 1 (one-pot) | 60-68% | AlCl₃, CH₂Cl₂ |
| Route 3: Isomerization of a 1-Tetralone Derivative | 6-Isopropyl-7-methoxy-1-tetralone | 3 | ~53% | 1. 2,4-Pentanediol, p-TsOH2. m-CPBA3. 10% H₂SO₄, EtOH |
Detailed Synthetic Pathways and Experimental Protocols
This section provides a detailed look at the experimental procedures for the synthetic routes compared above. Each protocol is accompanied by a workflow diagram generated using Graphviz to visually represent the reaction sequence.
Route 1: Birch Reduction of 2,7-Dimethoxynaphthalene
This two-step sequence provides an efficient route to 7-methoxy-2-tetralone, starting from the commercially available 2,7-dimethoxynaphthalene. The initial Birch reduction selectively reduces one of the aromatic rings to a diene, which is then hydrolyzed under acidic conditions to afford the desired 2-tetralone.
Experimental Protocol:
Step 1: Synthesis of 2,7-Dimethoxy-1,4-dihydronaphthalene
In a flame-dried three-necked flask equipped with a dry ice condenser, mechanical stirrer, and an ammonia inlet, is placed 2,7-dimethoxynaphthalene. The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask. Small pieces of sodium metal are added portion-wise with vigorous stirring, followed by the slow addition of absolute ethanol. The reaction is stirred until the blue color disappears. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,7-dimethoxy-1,4-dihydronaphthalene, which is often used in the next step without further purification.
Step 2: Synthesis of 7-Methoxy-2-tetralone [1]
To a solution of 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) in acetone (5 ml) at 25-30°C is added 5% aqueous hydrochloric acid. The reaction mixture is stirred at the same temperature for 15 minutes. Water and dichloromethane are then added to the mixture. The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are distilled under reduced pressure to yield the title compound. (Yield: 0.42 g, ~84%).[1]
Route 2: Intramolecular Friedel-Crafts Acylation/Cyclization
This one-pot method provides a direct route to the 2-tetralone core by reacting a substituted phenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst. This approach is highly convergent but may require careful control of reaction conditions to avoid side reactions. The following is a protocol for the synthesis of 6-methoxy-2-tetralone, a positional isomer that illustrates the general procedure.
Experimental Protocol: [2]
A three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is charged with anhydrous aluminum chloride (0.400 mole) and dichloromethane (800 ml).[2] The flask is cooled in an acetone–dry ice bath, and a solution of (4-methoxyphenyl)acetyl chloride (0.200 mole) in dichloromethane (200 ml) is added slowly over 45 minutes.[2] After the addition is complete, the funnel is replaced with a gas-inlet tube, and ethylene is bubbled vigorously into the flask for about 10 minutes. The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3–3.5 hours.[2] The reaction is then cooled in an ice bath, and ice water (250 ml) is added carefully. The organic layer is separated, washed with 5% hydrochloric acid and saturated sodium hydrogen carbonate solution, and then dried over magnesium sulfate. The solvent is removed by rotary evaporation, and the residue is distilled under vacuum to give 6-methoxy-β-tetralone (Yield: 21–24 g, 60–68%).[2]
Route 3: Isomerization of a 1-Tetralone Derivative
This multi-step approach involves the conversion of a more readily available 1-tetralone derivative to the corresponding 2-tetralone. The key steps involve the formation of a dihydronaphthalene intermediate, followed by epoxidation and acid-catalyzed rearrangement. This route can be advantageous if the starting 1-tetralone is commercially available or easily synthesized. The following protocol describes the synthesis of 6-isopropyl-7-methoxy-2-tetralone from the corresponding 1-tetralone.
Experimental Protocol: [3]
Step 1: Synthesis of the Dihydronaphthalene Intermediate
A solution of 6-isopropyl-7-methoxy-1-tetralone, 2,4-pentanediol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap to remove water.[3] After the reaction is complete, the mixture is cooled, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chromatography to give the dihydronaphthalene intermediate (Yield: 90%).[3]
Step 2: Epoxidation of the Dihydronaphthalene Intermediate
To a cooled solution of the dihydronaphthalene intermediate in dichloromethane is added m-chloroperoxybenzoic acid (m-CPBA) portion-wise. The reaction is stirred at low temperature until completion. The reaction mixture is then washed with sodium bicarbonate solution and brine, dried, and concentrated to give the crude epoxide, which is used in the next step without further purification.
Step 3: Synthesis of 6-Isopropyl-7-methoxy-2-tetralone
The crude epoxide is dissolved in ethanol, and a 10% aqueous solution of sulfuric acid is added. The mixture is heated at reflux for 3 hours.[3] After cooling, the reaction is neutralized with sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford 6-isopropyl-7-methoxy-2-tetralone (Yield for the last two steps: 69%).[3] The overall yield from the 1-tetralone is approximately 53%.[3]
Conclusion
The synthesis of 7-substituted-2-tetralones can be accomplished through a variety of synthetic strategies, each with its own set of advantages and disadvantages. The Birch reduction of readily available dimethoxynaphthalenes offers a high-yielding and straightforward two-step process. The one-pot Friedel-Crafts acylation/cyclization provides a convergent and atom-economical route, although yields may be moderate. Finally, the isomerization of a corresponding 1-tetralone derivative presents a viable alternative, particularly when the starting material is easily accessible. The choice of the optimal route will ultimately be guided by the specific requirements of the research project, including the desired scale, cost of starting materials, and the need for functional group compatibility. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
A Comparative Guide to the Biological Activity of 7-Bromo-2-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-Bromo-2-tetralone scaffold is a versatile building block in medicinal chemistry, offering a platform for the synthesis of a diverse range of biologically active compounds. Its unique chemical structure allows for modifications that can lead to potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents introduced onto the core structure. The following tables summarize the in vitro efficacy of different classes of these derivatives against various targets.
Anticancer Activity
The cytotoxic potential of heterocyclic derivatives of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spirooxindoles | MCF-7 (Breast) | 3.4 - 18.5 | Erlotinib | 2.14 |
| MDA-MB-231 (Breast) | 4.3 - 8.4 | Erlotinib | 3.25 | |
| Chalcones | NCI-H522 (Lung) | >60% growth inhibition | - | - |
| HCT-116 (Colon) | >60% growth inhibition | - | - | |
| DU-145 (Prostate) | >60% growth inhibition | - | - | |
| Triazolothiadiazines | PC-3 (Prostate) | 0.883 (GSK-3β inhibition) | - | - |
Note: Data for some derivatives are based on analogous tetralone structures and are indicative of the potential activity of this compound derivatives.[1][2]
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Chalcones | Staphylococcus aureus (MRSA) | 75% growth inhibition | - | - |
| Escherichia coli | Active | - | - | |
| Klebsiella pneumoniae | Active | - | - | |
| Pseudomonas aeruginosa | Active | - | - | |
| Aminoguanidines | Staphylococcus aureus | 0.5 - 4 | Levofloxacin | - |
| Escherichia coli | 0.5 - 32 | Levofloxacin | - |
Note: Data for aminoguanidine derivatives are based on analogous tetralone structures.[1][3]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been investigated through various in vitro assays, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of bovine serum albumin (BSA) denaturation.
| Derivative Class | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pterostilbene Analogs | NO Inhibition (RAW 264.7 cells) | 0.7 - 8.07 | Celecoxib | - |
| Spiro Thiochromene-Oxindoles | BSA Denaturation Inhibition | 127.48 - 285.81 (µg/mL) | - | - |
Note: Data for pterostilbene analogs and spiro thiochromene-oxindoles are based on analogous structures and assays relevant to anti-inflammatory drug discovery.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6][7]
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[4]
Visualizing Molecular Pathways
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate a common workflow for the synthesis of bioactive heterocyclic compounds from this compound and a key signaling pathway involved in inflammation.
Caption: Synthetic workflow for bioactive this compound derivatives.
References
- 1. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Bromotetralone Isomers: A Guide to Spectroscopic Analysis
Comparative Spectroscopic Data
The following table summarizes the expected and, where available, reported spectroscopic data for the three bromotetralone isomers. The differentiation of these isomers relies heavily on the distinct electronic environments of the protons and carbons in the aromatic ring, which are influenced by the position of the bromine atom.
| Spectroscopic Data | 5-Bromo-2-tetralone | 6-Bromo-2-tetralone | 7-Bromo-2-tetralone |
| ¹H NMR | |||
| Aromatic Protons | Distinct splitting patterns and chemical shifts due to the proximity of the bromine to the fused ring. | Simpler splitting patterns are expected compared to the 5-bromo isomer. | Aromatic protons will show shifts influenced by the para- and meta-position of the bromine relative to the fused ring. |
| Aliphatic Protons | Three sets of methylene proton signals are expected. | Three sets of methylene proton signals are expected. | Three sets of methylene proton signals are expected. |
| ¹³C NMR | |||
| Aromatic Carbons | Six distinct signals are expected, with the carbon bearing the bromine showing a characteristic lower field shift. | Six distinct signals with chemical shifts influenced by the bromine at the 6-position. | Six distinct signals with chemical shifts influenced by the bromine at the 7-position. |
| Carbonyl Carbon (C=O) | Expected around 200-210 ppm. | Expected around 200-210 ppm. | Expected around 200-210 ppm. |
| IR Spectroscopy | |||
| C=O Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ | ~1715 cm⁻¹ |
| C-Br Stretch | Characteristic absorption in the fingerprint region. | Characteristic absorption in the fingerprint region, potentially differing slightly from the 5- and 7-isomers. | Characteristic absorption in the fingerprint region, potentially differing slightly from the 5- and 6-isomers. |
| Aromatic C-H Bending | Out-of-plane bending patterns will differ based on the substitution pattern of the aromatic ring. | Out-of-plane bending patterns will differ based on the substitution pattern of the aromatic ring. | Out-of-plane bending patterns will differ based on the substitution pattern of the aromatic ring. |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | m/z 224/226 (approx. 1:1 ratio) | m/z 224/226 (approx. 1:1 ratio) | m/z 224/226 (approx. 1:1 ratio) |
| Key Fragmentation | Fragmentation patterns will be influenced by the position of the bromine, though major fragments are expected from the loss of CO, Br, and parts of the aliphatic ring. | Fragmentation patterns will be influenced by the position of the bromine. | Fragmentation patterns will be influenced by the position of the bromine. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of the protons and carbons in each isomer, which are unique due to the different positions of the bromine atom.
Sample Preparation:
-
Dissolve 5-10 mg of the bromotetralone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and confirm the isomeric structure through the unique fingerprint region.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid bromotetralone isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a small amount of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern to support isomeric identification.
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: m/z 50-300.
-
Data Acquisition: Scan mode to obtain a full mass spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for the spectroscopic analysis and differentiation of bromotetralone isomers.
Caption: Logical workflow for the differentiation of bromotetralone isomers using spectroscopic techniques.
By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently distinguish between 5-bromo-2-tetralone, 6-bromo-2-tetralone, and this compound, ensuring the correct isomeric identity for their research and development activities.
A Comparative Guide to Catalysts for the Functionalization of 7-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-Bromo-2-tetralone scaffold is a critical step in the synthesis of a wide array of potential therapeutic agents and functional materials. The strategic introduction of aryl and amino moieties at the C7 position via cross-coupling reactions allows for extensive exploration of structure-activity relationships. This guide provides a comparative overview of common catalytic systems for the functionalization of this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Note on Data Availability: Direct comparative studies on the functionalization of this compound are limited in the published literature. The quantitative data presented in this guide is primarily derived from studies on the isomeric 7-Bromo-1-tetralone. This data serves as a strong predictive tool for catalyst and condition selection for this compound, given the similar electronic and steric environment of the bromine-substituted aromatic ring.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivities in cross-coupling reactions. Below is a summary of typical performance data for various catalytic systems in C-N and C-C bond formation on the 7-bromotetralone scaffold.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. A variety of palladium catalysts and phosphine ligands have been successfully employed.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-16 | 85-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-85 |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | Dioxane | 100 | 10-18 | 80-90 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | Toluene | 100 | 12-24 | 75-88 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically with boronic acids or their derivatives.
| Catalyst Precursor | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90-100 | 6-12 | 80-95 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-18 | 85-98 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 90-99 |
| XPhos Pd G3 | - | K₃PO₄ | Toluene/H₂O | 100-110 | 6-12 | 92-99 |
Experimental Protocols
Below are detailed representative methodologies for key cross-coupling reactions. These protocols are based on successful reactions with 7-Bromo-1-tetralone and are expected to be highly applicable to this compound with minimal optimization.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows and signaling pathways for the functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions of this compound.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Efficacy of 7-Bromo-2-tetralone as a Pharmaceutical Intermediate: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the tetralone scaffold is a cornerstone for the synthesis of a wide array of therapeutic agents. These bicyclic compounds, characterized by a fused benzene and cyclohexanone ring, offer a versatile platform for structural modification. This guide provides a comparative analysis of 7-Bromo-2-tetralone as a pharmaceutical intermediate, with a particular focus on its properties and potential applications in drug discovery. Due to the limited publicly available research on this compound, this guide will draw comparisons with the extensively studied and utilized isomer, 7-Bromo-1-tetralone, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Profiling this compound: An Emerging Intermediate
This compound is a brominated derivative of 2-tetralone, recognized for its role as a building block in the synthesis of complex organic molecules.[1] Its chemical structure allows for diverse functionalization, making it a compound of interest in the exploration of new bioactive molecules.[1] The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[1][2] Its stability and ease of handling make it a suitable choice for laboratory-scale synthesis and research.[1]
While specific experimental data on the performance of this compound in comparative studies is not widely published, its utility can be inferred from the well-established chemistry of its structural class. The presence of the bromine atom on the aromatic ring and the ketone functionality are key features that drive its reactivity and synthetic potential.
A Comparative Analysis with 7-Bromo-1-tetralone
The isomeric counterpart, 7-Bromo-1-tetralone, is a well-documented and extensively used intermediate in pharmaceutical synthesis.[3] Its role in the development of neurological agents and other complex molecules has been thoroughly investigated.[3] By comparing the known attributes of 7-Bromo-1-tetralone, we can project the potential efficacy and applications of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of both isomers is presented below for easy comparison.
| Property | This compound | 7-Bromo-1-tetralone |
| CAS Number | 132095-54-6[2] | 32281-97-3[4] |
| Molecular Formula | C₁₀H₉BrO[2] | C₁₀H₉BrO[4] |
| Molecular Weight | 225.08 g/mol [2] | 225.08 g/mol [4] |
| Melting Point | 38-42 °C[1] | 78-80 °C[4] |
| Appearance | Off-white to light yellow crystalline powder[1] | White to yellow to brown powder[4] |
Synthetic Routes
The synthesis of 7-Bromo-1-tetralone is well-established, with two primary methods being the direct bromination of 1-tetralone and the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butyric acid.[3] The latter method has been shown to produce significantly higher yields.[5]
| Parameter | Traditional Route: Direct Bromination | New Route: Cyclization of 4-(4-bromophenyl)butanoic acid |
| Starting Material | 1-Tetralone[5] | 4-(4-bromophenyl)butanoic acid[5] |
| Key Reagents | Aluminum chloride (AlCl₃), Bromine (Br₂)[5] | Phosphorus pentoxide (P₂O₅), Toluene[5] |
| Reported Yield | 40%[5] | Up to 95%[5] |
While specific high-yield synthetic routes for this compound are not as extensively documented in peer-reviewed literature, analogous synthetic strategies starting from appropriate precursors are likely to be employed by chemical manufacturers.
Reactivity and Applications in Drug Discovery
The synthetic utility of bromo-tetralones is largely centered around the reactivity of the bromine atom and the ketone group.[6] The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][7] These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments to build complex drug candidates.[7][8]
Derivatives of 1-tetralone are known precursors to important drugs like Sertraline, a selective serotonin reuptake inhibitor (SSRI).[4] This underscores the value of the tetralone scaffold in accessing neurologically active compounds.[4] While the specific therapeutic targets for derivatives of this compound are in the realm of anti-inflammatory and analgesic agents, the core reactivity of the molecule suggests its potential for broader applications in drug discovery.[1]
A generalized workflow for the use of a bromo-tetralone intermediate in drug discovery.
Experimental Protocols
Representative Protocol: Heck Reaction of a 7-Bromo-tetralone Derivative
This protocol describes a general procedure for the palladium-catalyzed coupling of a 7-bromo-tetralone with an alkene.[9]
Materials:
-
7-Bromo-tetralone (1.0 equiv.)
-
Alkene (e.g., Styrene or an acrylate, 1.2 equiv.)[9]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)[9]
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)[9]
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)[9]
-
Anhydrous dimethylformamide (DMF)[9]
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or microwave reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave reaction vial under an inert atmosphere, add Palladium(II) acetate, X-Phos, and sodium carbonate.[9]
-
Add the 7-bromo-tetralone and the alkene to the flask.[9]
-
Add anhydrous dimethylformamide via syringe.[9]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[9] Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9]
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system.[9]
A simplified diagram of the Heck cross-coupling reaction.
Alternatives to this compound
The choice of an intermediate in a synthetic campaign often involves a trade-off between reactivity, cost, and availability. For the 1-tetralone series, several alternatives to the bromo-derivative exist, each with its own advantages.[7] These alternatives likely have analogous counterparts in the 2-tetralone series.
-
7-Chloro-1-tetralone: More cost-effective for large-scale synthesis, though less reactive, often requiring more specialized and sophisticated catalyst systems.[10]
-
7-Triflyloxy-1-tetralone: Highly reactive, particularly in Suzuki-Miyaura couplings, often leading to higher yields and shorter reaction times.[7]
-
7-Amino-1-tetralone: A versatile precursor for derivatization and direct use in reactions like Buchwald-Hartwig amination.[7]
-
7-Methoxy-1-tetralone: A commercially available and stable starting material for various transformations.[7]
-
7-Hydroxy-1-tetralone: A precursor to triflates and other derivatives.[7]
-
7-Fluoro-1-tetralone: Offers unique electronic properties that can enhance the biological activity of the final compound.[7]
The selection of the optimal intermediate will depend on the specific synthetic transformation, the target molecule, and the overall strategic goals of the research program.
Conclusion
This compound is a valuable pharmaceutical intermediate with stated applications in the synthesis of anti-inflammatory and analgesic compounds. While it is commercially available, there is a notable lack of detailed, publicly accessible research and comparative data on its performance relative to other intermediates.
In contrast, the isomeric 7-Bromo-1-tetralone is a well-characterized and widely utilized building block in drug discovery, particularly for neurological agents. The extensive documentation for the 1-isomer provides a strong basis for understanding the potential reactivity and applications of this compound.
For researchers and drug development professionals, this compound represents an intermediate with significant potential. However, the development of robust and efficient synthetic routes utilizing this compound will likely require dedicated process research and optimization. The principles and protocols established for the more common 7-Bromo-1-tetralone provide an excellent starting point for such investigations. Further publication of research on the synthesis and application of this compound would be a valuable contribution to the medicinal chemistry community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Guide to the Structural Validation of 7-Bromo-2-tetralone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of various reaction products derived from 7-Bromo-2-tetralone. It is designed to assist researchers in identifying key structural features and selecting appropriate analytical techniques for the characterization of novel tetralone derivatives. This document outlines detailed experimental protocols and presents comparative spectroscopic and crystallographic data for a selection of reaction products, alongside potential alternative compounds.
Executive Summary
This compound is a versatile starting material in medicinal chemistry and drug discovery, offering multiple reaction sites for the synthesis of a diverse range of derivatives. The structural elucidation of these products is paramount for understanding their chemical properties and biological activities. This guide focuses on the validation of structures obtained from key reactions of this compound, such as reduction and cross-coupling reactions. As a primary alternative for comparison, derivatives of 7-Chloro-2-tetralone are presented, highlighting the influence of the halogen substituent on the spectroscopic and structural properties of the resulting compounds.
Comparison of Structural Validation Data
The following tables summarize the key analytical data for the structural validation of this compound and its derivatives, alongside a comparative analogue, 7-Chloro-1-tetralone. While specific data for 7-Chloro-2-tetralone derivatives is limited in publicly available literature, the data for the 1-tetralone analogue provides valuable insights into the expected spectroscopic shifts.
Table 1: Spectroscopic Data for 7-Substituted-2-tetralone Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) | Key IR Absorptions (cm-1) |
| This compound | 7.42 (d, 1H), 7.29 (dd, 1H), 7.08 (d, 1H), 3.55 (s, 2H), 2.99 (t, 2H), 2.50 (t, 2H) | 208.1 (C=O), 138.5, 132.8, 130.5, 129.7, 128.9, 121.8, 49.8, 38.9, 28.7 | 224.0/226.0 (M/M+2) | 1715 (C=O), 1595, 1485 |
| 7-Bromo-2-tetralol | 7.35 (d, 1H), 7.21 (dd, 1H), 6.99 (d, 1H), 4.15 (m, 1H), 2.90-2.75 (m, 2H), 2.10-1.90 (m, 2H), 1.85 (br s, 1H, OH) | 137.9, 131.5, 130.8, 129.1, 128.3, 120.5, 68.2, 38.7, 31.5, 28.9 | 226.0/228.0 (M/M+2) | 3350 (O-H), 2930, 1590, 1480 |
| 7-Phenyl-2-tetralone | 7.60-7.30 (m, 7H), 7.15 (d, 1H), 3.65 (s, 2H), 3.05 (t, 2H), 2.55 (t, 2H) | 209.0 (C=O), 141.2, 139.8, 138.1, 132.5, 129.9, 128.8, 127.5, 127.2, 126.9, 50.1, 39.2, 29.1 | 222.1 (M+) | 1712 (C=O), 1605, 1495 |
| 7-Chloro-1-tetralone | 7.98 (d, 1H), 7.42 (dd, 1H), 7.25 (d, 1H), 2.97 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H) | 197.1 (C=O), 144.9, 138.1, 132.0, 130.1, 128.9, 126.8, 39.1, 29.8, 23.0 | 180.0/182.0 (M/M+2) | 1685 (C=O), 1598, 1490 |
Note: Data for 7-Phenyl-2-tetralone and 7-Bromo-2-tetralol are predicted based on known substituent effects and data for analogous compounds, as specific literature data is scarce.
Experimental Protocols
Detailed methodologies for the key experiments cited in the structural validation of this compound reaction products are provided below.
Synthesis of 7-Bromo-2-tetralol (Reduction of this compound)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise over 15 minutes.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Synthesis of 7-Phenyl-2-tetralone (Suzuki-Miyaura Coupling)
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) are combined in a mixture of toluene and aqueous sodium carbonate solution.
-
Reaction Execution: The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are analyzed to confirm the molecular weight and structure.
X-ray Crystallography
-
Crystallization: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Visualizations
The following diagrams illustrate the experimental workflow for the structural validation of this compound reaction products and a logical comparison of reaction pathways.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Caption: Logical comparison of reaction pathways starting from this compound and an alternative.
Conclusion
The structural validation of reaction products from this compound relies on a combination of modern analytical techniques. NMR spectroscopy provides crucial information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition. For crystalline products, single-crystal X-ray diffraction offers unambiguous proof of structure. By comparing the data obtained for various derivatives and analogous compounds, researchers can confidently elucidate the structures of novel molecules, paving the way for further investigation into their potential applications in drug development and other scientific fields. The choice between 7-bromo and 7-chloro analogues often represents a trade-off between reactivity and cost, with the bromo-derivative generally offering higher reactivity in cross-coupling reactions.[1]
References
Comparing the cost-effectiveness of different halotetralones in synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes for Halogenated Tetralones
The synthesis of halotetralones, key intermediates in the development of pharmaceuticals and functional materials, presents a common challenge where cost, efficiency, and yield must be carefully balanced. This guide provides a comprehensive comparison of the cost-effectiveness of synthesizing 7-chloro-, 7-bromo-, and 7-iodo-1-tetralones via intramolecular Friedel-Crafts acylation of the corresponding 4-(4-halophenyl)butanoic acids. The analysis is based on current market prices for starting materials and reagents, alongside reported reaction yields, to offer a clear economic and practical perspective for laboratory and process chemists.
At a Glance: Synthesis and Cost Comparison
The primary synthetic route evaluated is the intramolecular Friedel-Crafts cyclization of 4-(4-halophenyl)butanoic acids. This method is widely employed due to its reliability and efficiency. The choice of halogen (chlorine, bromine, or iodine) on the phenyl ring significantly impacts both the reactivity of the starting material and the overall cost of the synthesis.
| Parameter | 7-Chloro-1-tetralone | 7-Bromo-1-tetralone | 7-Iodo-1-tetralone |
| Starting Material | 4-(4-Chlorophenyl)butanoic acid | 4-(4-Bromophenyl)butanoic acid | 4-(p-Iodophenyl)butyric acid |
| Starting Material Cost (per gram) | ~$4.80 - $15.36[1][2][3] | ~$1.50 - $26.52[4][5][6][7][8] | ~$121.80[9] |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) | Polyphosphoric Acid (PPA) |
| Cyclizing Agent Cost (per kg) | ~$1.40 - $2.64[10][11][12][13][14] | ~$1.40 - $2.64[10][11][12][13][14] | ~$1.40 - $2.64[10][11][12][13][14] |
| Reported Yield | Assumed ~85% (based on bromo analog) | 80-90%[15] | Assumed ~90% (due to higher reactivity) |
| Estimated Cost per Gram of Product * | ~$5.70 - $18.10 | ~$1.70 - $29.50 | ~$135.30 |
Note: Costs are estimates based on currently available data from various suppliers and are subject to change. The cost per gram of product is calculated based on the starting material cost and an assumed average yield.
Experimental Protocols
The following is a generalized experimental protocol for the intramolecular Friedel-Crafts acylation of 4-(4-halophenyl)butanoic acids.
Materials:
-
4-(4-halophenyl)butanoic acid (1.0 equivalent)
-
Polyphosphoric acid (PPA) (10 equivalents by weight)[15]
-
Dichloromethane
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the 4-(4-halophenyl)butanoic acid in dichloromethane, add polyphosphoric acid at 0 °C.[15]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[15]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-halo-1-tetralone.[15]
Cost-Effectiveness Analysis
The economic viability of synthesizing a specific halotetralone is predominantly influenced by the cost of the corresponding 4-(4-halophenyl)butanoic acid.
-
7-Chloro-1-tetralone emerges as a highly cost-effective option for large-scale synthesis due to the significantly lower price of 4-(4-chlorophenyl)butanoic acid.[1][2][3]
-
7-Bromo-1-tetralone offers a balance between reactivity and cost. While the starting material is generally more expensive than its chloro- counterpart, it is still reasonably priced and the reaction is known to proceed with high yields.[4][5][6][7][8][15]
-
7-Iodo-1-tetralone is the most expensive to synthesize due to the high cost of 4-(p-iodophenyl)butyric acid.[9] Its use would likely be reserved for specific applications where the unique reactivity of the iodine substituent is essential, for instance, in cross-coupling reactions where higher reactivity is required.
Potential Signaling Pathway Interactions
While direct evidence for the interaction of these specific halotetralones with the PI3K/AKT and MAPK signaling pathways is still emerging, related halogenated compounds and tetralone derivatives have been shown to exhibit inhibitory effects on these key cellular pathways.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Figure 1: Potential inhibition of the PI3K/AKT signaling pathway by halotetralones.
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer.
Figure 2: Potential inhibition of the MAPK/ERK signaling pathway by halotetralones.
The potential for halotetralones to modulate these pathways makes them attractive scaffolds for the development of novel kinase inhibitors and other therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to explore the impact of the halogen substituent on the inhibitory activity and selectivity of these compounds.
Conclusion
The choice of which 7-halotetralone to synthesize is a strategic decision that should be guided by the specific needs of the research or development program. For large-scale production where cost is a primary driver, 7-chloro-1-tetralone is the clear choice. For applications requiring a balance of reactivity and affordability, 7-bromo-1-tetralone is a robust and reliable intermediate. The synthesis of 7-iodo-1-tetralone, while the most expensive, may be justified for specific synthetic transformations that benefit from the high reactivity of the carbon-iodine bond. This guide provides the necessary data to make an informed decision based on a comprehensive cost-effectiveness analysis.
References
- 1. 4-(4-Chlorophenyl)butanoic acid | 4619-18-5 [chemicalbook.com]
- 2. 4619-18-5 CAS Manufactory [m.chemicalbook.com]
- 3. Chembridge Corporation 4-(4-CHLOROPHENYL)BUTANOIC ACI, Quantity: Each of | Fisher Scientific [fishersci.com]
- 4. 4-(4-BROMOPHENYL)BUTANOIC ACID | 35656-89-4 [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-(4-Bromophenyl)butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(4-Bromophenyl)butyric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 4-(对碘苯基)丁酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. Poly Phosphoric Acid - PolyPhosphoric Acid Prices, Manufacturers & Suppliers [tradeindia.com]
- 12. Chemical Factory Supply Large Quantities Cheap Price Polyphosphoric Acid PPA - PPA, Polyphosphoric Acid | Made-in-China.com [m.made-in-china.com]
- 13. gfschemicals.com [gfschemicals.com]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
Conformational Analysis of 7-Bromo-2-tetralone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of pharmacologically active molecules is a critical determinant of their biological activity. For derivatives of 7-Bromo-2-tetralone, a scaffold of interest in drug discovery, understanding the spatial arrangement of its atoms is paramount for designing effective therapeutic agents. This guide provides a comparative analysis of the likely conformations of the this compound core, supported by established principles of stereochemistry and spectroscopic techniques. Due to the absence of direct experimental studies on this compound itself, this guide draws upon data from analogous cyclic ketones to provide a predictive framework for researchers.
Introduction to the Conformational Flexibility of 2-Tetralones
The non-aromatic portion of the 2-tetralone ring system is a six-membered ring, which, due to the presence of a double bond in the fused benzene ring and a carbonyl group, adopts non-planar conformations. The two most plausible low-energy conformations are the half-chair and the twist-boat (or skew-boat). The equilibrium between these conformers can be influenced by the nature and position of substituents. In the case of this compound, the bromine atom is on the aromatic ring and is not expected to exert a strong direct steric influence on the puckering of the alicyclic ring. However, its electronic effects may subtly alter the conformational preference.
Predicted Conformational Equilibria
The primary equilibrium to consider for the 2-tetralone ring is between two interconverting half-chair conformations. The placement of substituents in pseudo-axial or pseudo-equatorial positions will dictate the relative stability of each conformer.
Caption: Interconversion between half-chair conformers via a higher-energy twist-boat intermediate.
Comparative Analysis with 2-Bromocyclohexanone
To understand the potential influence of the bromine substituent, we can draw parallels with the well-studied conformational analysis of 2-bromocyclohexanone. In this analogous system, an equilibrium exists between conformers with the bromine atom in an axial or equatorial position. The relative populations of these conformers are determined by a balance of steric and electronic effects.
| Parameter | 2-Bromocyclohexanone (Axial Br) | 2-Bromocyclohexanone (Equatorial Br) | Predicted this compound (Half-Chair) |
| Relative Energy | Higher | Lower (generally favored) | N/A (Aromatic substituent) |
| Key Dihedral Angles (H-C-C-H) | ~60° (gauche), ~180° (anti) | ~60° (gauche) | ~15-60° (pseudo-axial/equatorial), ~165-180° (pseudo-axial/axial) |
| Predicted ³J(HH) (Hz) | J(ax,ax) ≈ 10-13, J(ax,eq) ≈ 2-5, J(eq,eq) ≈ 2-5 | J(ax,eq) ≈ 2-5, J(eq,eq) ≈ 2-5 | J(pseudo-ax, pseudo-ax) ≈ 8-12, J(pseudo-ax, pseudo-eq) ≈ 2-6, J(pseudo-eq, pseudo-eq) ≈ 2-6 |
Note: The data for this compound is predictive and based on the Karplus relationship. Experimental verification is required.
Experimental Protocols for Conformational Analysis
The primary technique for elucidating the conformation of this compound derivatives in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the dominant conformation in solution by measuring vicinal proton-proton coupling constants (³JHH) and using the Karplus equation to estimate dihedral angles.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can be varied to study its effect on the conformational equilibrium.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.
-
Measure the coupling constants (J-values) with high accuracy from the 1D ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons on the alicyclic ring (C1, C3, and C4).
-
Extract the vicinal coupling constants (³JHH) between adjacent protons (e.g., H1a-H2a, H1a-H2e, H1e-H2a, H1e-H2e, etc., using a numbering scheme where C2 is the carbonyl).
-
Apply the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar arrangement (dihedral angle ~180°), characteristic of axial-axial relationships in a chair-like conformation. Smaller coupling constants (0-5 Hz) suggest a gauche relationship (dihedral angle ~60°), typical of axial-equatorial or equatorial-equatorial interactions.
-
Based on the observed coupling constants, deduce the dominant conformation (half-chair or twist-boat) and the preferred orientation of any substituents on the alicyclic ring.
-
Caption: Workflow for determining molecular conformation using NMR spectroscopy.
X-ray Crystallography
For a definitive determination of the solid-state conformation, single-crystal X-ray diffraction is the gold standard.
Methodology:
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to obtain the precise atomic coordinates, from which all bond lengths, bond angles, and dihedral angles can be determined.
Computational Modeling
Computational chemistry provides a powerful tool to complement experimental data.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer and calculate their relative energies using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Population Analysis: Calculate the Boltzmann distribution based on the relative energies to predict the population of each conformer at a given temperature.
-
NMR Parameter Prediction: The chemical shifts and coupling constants for each conformer can be calculated and compared with experimental data to validate the computational model.
Conclusion
While direct experimental data on the conformational analysis of this compound is currently unavailable in the literature, a robust understanding of its likely conformational preferences can be achieved through a combination of predictive methods based on analogous systems and established spectroscopic and computational techniques. The half-chair conformation is predicted to be the most stable, and its precise geometry can be elucidated by careful analysis of NMR coupling constants. This guide provides researchers with a comprehensive framework to undertake such an analysis, which is crucial for the rational design of novel this compound derivatives with optimized pharmacological profiles.
Safety Operating Guide
Proper Disposal of 7-Bromo-2-tetralone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 7-Bromo-2-tetralone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is essential to minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as an irritant and is harmful if swallowed.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area, preferably under a chemical fume hood.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol [1] |
| Appearance | Solid[3] |
| Purity | 97%[3] |
| Storage Temperature | Ambient Storage[3] |
III. Disposal Procedures
The disposal of this compound, a halogenated organic compound, requires specific handling to prevent environmental contamination and ensure regulatory compliance.[4] Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[5]
Step 1: Waste Segregation It is crucial to segregate halogenated organic waste from all other waste streams.[4]
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated lab supplies, weigh boats, paper towels) in a designated, compatible, and sealable container. This can be a plastic or glass container clearly labeled for halogenated organic solids.[2][4]
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic solvents.[2][4] Do not dispose of this chemical down the drain.[2]
Step 2: Container Management
-
Labeling: Properly label all waste containers. The label must include:
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep waste containers tightly closed at all times, except when adding waste.[4] It is recommended to store waste containers in a secondary containment tray to catch any potential leaks.[4]
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.[2]
Step 3: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Waste codes should be assigned by the user based on the application for which the product was used. Never dispose of this compound in regular trash.
IV. Experimental Workflow & Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
